Irak4-IN-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28FN9O |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
7-fluoro-4-(1-methylcyclopropyl)oxy-N-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]-6-(2-methylpyrimidin-5-yl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C25H28FN9O/c1-15-27-11-16(12-28-15)21-19(26)10-20-22(32-21)23(36-25(2)6-7-25)33-24(31-20)30-17-13-29-35(14-17)18-4-8-34(3)9-5-18/h10-14,18H,4-9H2,1-3H3,(H,30,31,33) |
InChI Key |
SZURKEABSBIIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)C2=C(C=C3C(=N2)C(=NC(=N3)NC4=CN(N=C4)C5CCN(CC5)C)OC6(CC6)C)F |
Origin of Product |
United States |
Foundational & Exploratory
IRAK4-IN-14: A Technical Guide to its Mechanism of Action in TLR Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of IRAK4-IN-14, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It details the compound's mechanism of action within the Toll-like Receptor (TLR) signaling pathway, presents its biochemical and cellular activity, and provides detailed protocols for key experimental procedures used in its characterization.
Introduction to IRAK4 and TLR Signaling
Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system. Upon recognition of pathogen-associated molecular patterns (PAMPs), TLRs initiate a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immunity. With the exception of TLR3, all TLRs utilize the MyD88-dependent signaling pathway, in which IRAK4 is a critical upstream kinase.
Upon ligand binding, TLRs recruit the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a cascade that leads to the activation of downstream signaling pathways, including NF-κB and mitogen-activated protein kinases (MAPKs). This ultimately results in the transcription of genes encoding inflammatory cytokines such as TNF-α and IL-6. IRAK4 possesses both kinase and scaffolding functions, both of which are important for the formation of the "Myddosome" complex and subsequent signal transduction. Given its central role, IRAK4 has emerged as a key therapeutic target for a range of inflammatory and autoimmune diseases.
This compound: A Potent and Selective IRAK4 Inhibitor
This compound is a small molecule inhibitor that potently and selectively targets the kinase activity of IRAK4. By blocking the phosphorylation of downstream substrates, this compound effectively abrogates the production of inflammatory cytokines in response to TLR activation.
Biochemical and Cellular Activity
This compound demonstrates high potency against IRAK4 in biochemical assays and effectively inhibits IRAK4-mediated signaling in cellular contexts.
| Parameter | Value | Assay Type |
| IRAK4 IC50 | 0.003 µM | Biochemical Kinase Assay |
| pIRAK4 IC50 | 0.11 µM | Cellular Assay |
Table 1: Potency of this compound
The selectivity of this compound has been profiled against a panel of kinases, demonstrating a favorable selectivity profile.
| Kinase Target | IC50 (µM) |
| IRAK4 | 0.003 |
| IRAK1 | 1.4 |
| BTK | >8 |
| Flt3 | >9 |
| PI3Kδ | 0.053 |
| TRKa | 0.27 |
| TRKb | 0.76 |
| TRKc | 0.27 |
Table 2: Kinase Selectivity Profile of this compound.[1]
Pharmacokinetic Properties
This compound exhibits good pharmacokinetic properties in preclinical species, including oral bioavailability.
| Species | Route | Bioavailability (%) |
| Mouse | p.o. | 66 |
Table 3: Oral Bioavailability of this compound in Mice.[1]
Mechanism of Action in TLR Signaling
This compound acts as an ATP-competitive inhibitor of IRAK4. By binding to the ATP-binding pocket of the IRAK4 kinase domain, it prevents the phosphorylation of IRAK1 and subsequent downstream signaling events.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of IRAK4 inhibitors like this compound.
In Vitro IRAK4 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of IRAK4.
Materials:
-
IRAK4 enzyme (recombinant)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound)
-
384-well plate (white, low-volume)
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in Kinase Buffer A to achieve the final desired concentrations with a constant DMSO concentration.
-
Reagent Preparation:
-
Prepare a 2X Kinase/Antibody solution in Kinase Buffer A.
-
Prepare a 2X Tracer solution in Kinase Buffer A.
-
-
Assay Assembly:
-
Add 5 µL of the diluted compound to the wells of the 384-well plate.
-
Add 5 µL of the 2X Kinase/Antibody solution to each well.
-
Add 5 µL of the 2X Tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-IRAK4 Western Blot Assay
This assay measures the inhibition of IRAK4 autophosphorylation in a cellular context.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
LPS (Lipopolysaccharide)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-IRAK1, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate cells with LPS (e.g., 100 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-IRAK1 signal to total IRAK1 and/or β-actin.
Cytokine Production ELISA
This assay quantifies the amount of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from cells following TLR stimulation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells
-
Cell culture medium
-
LPS or other TLR agonist
-
This compound
-
Human TNF-α and IL-6 ELISA kits
Procedure:
-
Cell Plating and Treatment:
-
Plate PBMCs or THP-1 cells in a 96-well plate.
-
Pre-treat cells with a dilution series of this compound for 1 hour.
-
Stimulate cells with a TLR agonist (e.g., LPS) for 18-24 hours.
-
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and a standard curve of the recombinant cytokine.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing the plate.
-
Adding a substrate solution and stopping the reaction.
-
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve. Determine the IC50 of this compound for the inhibition of cytokine production.
In Vivo LPS-Induced Cytokine Production Model
This model assesses the efficacy of an IRAK4 inhibitor in a living organism.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound formulated for oral administration
-
LPS solution for intraperitoneal (i.p.) injection
-
Anesthesia
-
Blood collection supplies
-
Cytokine ELISA kits (mouse TNF-α, IL-6)
Procedure:
-
Compound Administration: Administer this compound or vehicle to mice via oral gavage.
-
LPS Challenge: After a specified time (e.g., 1 hour), inject the mice with LPS i.p. (e.g., 1 mg/kg).
-
Blood Collection: At the time of peak cytokine production (e.g., 1-2 hours post-LPS), anesthetize the mice and collect blood via cardiac puncture or another appropriate method.
-
Plasma/Serum Preparation: Process the blood to obtain plasma or serum.
-
Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the plasma/serum using ELISA kits.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated group to determine the in vivo efficacy.
Conclusion
This compound is a potent and selective inhibitor of IRAK4 kinase activity with demonstrated efficacy in both in vitro and in vivo models of TLR-mediated inflammation. Its favorable pharmacokinetic profile makes it a valuable tool for further investigation of the role of IRAK4 in various disease states and a potential starting point for the development of novel anti-inflammatory therapeutics. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of IRAK4 inhibitors and their mechanism of action in TLR signaling.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Cellular Target of Irak4-IN-14
This technical guide provides a comprehensive overview of the cellular target of this compound, a potent and selective kinase inhibitor. It details the inhibitor's mechanism of action, summarizes its quantitative biochemical and cellular data, describes relevant experimental protocols, and illustrates the associated signaling pathways and experimental workflows.
Introduction: IRAK4 as a Therapeutic Target
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a master role in the innate immune system.[1][2] It is a critical mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), both of which are essential for recognizing pathogens and initiating inflammatory responses.[3][4][5] Upon activation of these receptors, IRAK4 is recruited by the adaptor protein MyD88, forming a complex known as the Myddosome.[3][5] Within this complex, IRAK4's kinase activity is crucial for phosphorylating and activating downstream targets, including IRAK1, which in turn leads to the activation of transcription factors like NF-κB and IRF5, and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][6][7][8]
Given its pivotal upstream position in these inflammatory cascades, aberrant IRAK4 signaling is implicated in the pathogenesis of various autoimmune diseases, inflammatory disorders, and certain cancers.[2][7] This makes IRAK4 a highly attractive therapeutic target for the development of small molecule inhibitors.[2][4][5]
This compound: A Potent and Selective IRAK4 Inhibitor
This compound (also referred to as compound 28) has been identified as a potent, selective, and orally active inhibitor whose primary cellular target is IRAK4 .[9] By competitively binding to the ATP pocket of IRAK4, it blocks the kinase's phosphorylation activity, thereby interrupting the downstream signaling cascade that leads to inflammatory responses.[2][8] Its efficacy has been demonstrated in both biochemical and cellular assays, showing synergistic activity against certain types of lymphoma when used in combination with other targeted therapies.[9]
Data Presentation: Quantitative Activity and Selectivity
The potency and selectivity of this compound have been quantified through various assays. The following table summarizes the key inhibitory concentrations (IC50) against its primary target, IRAK4, and a panel of other kinases, demonstrating its high selectivity.
| Target Kinase | IC50 (µM) |
| IRAK4 | 0.003 |
| IRAK1 | 1.4 |
| BTK | >8 |
| Flt3 | >9 |
| PI3Kδ | 0.053 |
| TRKa | 0.27 |
| TRKb | 0.76 |
| TRKc | 0.27 |
Data sourced from MedchemExpress.[9]
In a cellular context, this compound demonstrates an IC50 of 0.11 µM for the inhibition of phosphorylated IRAK4 (pIRAK4).[9]
IRAK4 Signaling Pathway and Inhibition by this compound
The diagram below illustrates the canonical TLR/IL-1R signaling pathway mediated by IRAK4. Activation of the receptor leads to the recruitment of MyD88 and IRAK family kinases, forming the Myddosome complex. This compound exerts its effect by directly inhibiting the kinase function of IRAK4, preventing the subsequent phosphorylation and activation of IRAK1 and the rest of the downstream cascade.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of IRAK4 inhibitors like this compound involves a suite of biochemical and cellular assays to determine potency, selectivity, and functional effects.
Biochemical Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of IRAK4.
-
Principle: A purified, recombinant IRAK4 enzyme is incubated with a specific substrate (e.g., a peptide or protein like Pellino1) and ATP in the presence of varying concentrations of the inhibitor.[10][11] The assay quantifies the amount of phosphorylated substrate or the amount of ADP produced.
-
Methodology:
-
Recombinant IRAK4 enzyme is added to the wells of a microtiter plate.
-
Serial dilutions of this compound are added to the wells.
-
The kinase reaction is initiated by adding a reaction mixture containing a suitable substrate and ATP (often radiolabeled [γ-³²P]ATP or coupled to a detection system like ADP-Glo™).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Target Engagement Assay (pIRAK1 / pIRAK4)
This assay confirms that the inhibitor can engage and inhibit IRAK4 within a cellular environment. Since IRAK1 activation is directly dependent on IRAK4 kinase activity, measuring phosphorylated IRAK1 (pIRAK1) serves as a robust proximal biomarker for IRAK4 target engagement.[12]
-
Principle: Cells that endogenously express the IRAK4 signaling pathway components are stimulated to activate the pathway. The levels of autophosphorylated IRAK4 (pIRAK4) or phosphorylated IRAK1 (pIRAK1) are then measured in the presence and absence of the inhibitor.[12][13]
-
Methodology (ECL-based):
-
Cells (e.g., JEKO-1 mantle cell lymphoma or MRC5 lung fibroblasts) are plated in multi-well plates.[13]
-
Cells are pre-incubated with various concentrations of this compound.
-
The IRAK4 pathway is stimulated using an appropriate agonist (e.g., R848 for TLR7/8 or IL-1β for the IL-1R).[6][13]
-
After a short incubation, cells are lysed.
-
The cell lysate is transferred to an immunoassay plate (e.g., Meso Scale Discovery) coated with a capture antibody for total IRAK1.
-
A detection antibody that specifically recognizes the phosphorylated form of IRAK1 or IRAK4, labeled with an electrochemiluminescent tag, is added.
-
The plate is read on an ECL detector, and the signal, which is proportional to the amount of phosphorylated protein, is used to determine the IC50 value.
-
Human Whole Blood (HWB) Cytokine Release Assay
This functional assay assesses the inhibitor's ability to suppress the downstream inflammatory response in a complex, physiologically relevant system.[14]
-
Principle: Freshly drawn human whole blood is treated with the inhibitor and then stimulated with a TLR agonist. The subsequent release of key pro-inflammatory cytokines into the plasma is measured.
-
Methodology:
-
Heparinized whole blood from healthy donors is aliquoted into plates.
-
The blood is pre-treated with serial dilutions of this compound.
-
A TLR agonist (e.g., R848 or LPS) is added to stimulate cytokine production.
-
The plates are incubated for several hours (e.g., 6-24 hours) at 37°C.
-
The plates are centrifuged to separate the plasma.
-
The concentration of cytokines (e.g., TNF-α, IL-6, IFN-α) in the plasma is quantified using methods like ELISA or multiplex bead-based assays.
-
The IC50 for the inhibition of each cytokine is calculated.
-
Experimental Workflow for Target Identification and Validation
The process of confirming a compound's cellular target and mechanism of action typically follows a structured workflow, progressing from simple biochemical assays to more complex cellular and functional readouts. This ensures that the observed effects are due to on-target activity.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of Irak4-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways. Activated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), IRAK4 plays a pivotal role in initiating a cascade of events that lead to the production of pro-inflammatory cytokines. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of Irak4-IN-14, a potent and selective inhibitor of IRAK4.
Discovery of this compound
This compound, also referred to as compound 28, was identified through systematic inhibitor development programs aimed at discovering potent and selective small molecule inhibitors of IRAK4. The discovery process likely involved high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The chemical name for this compound is N-[trans-4-(4-morpholinyl)cyclohexyl]-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine[1].
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency of this compound
| Target | IC50 (µM) |
| IRAK4 | 0.003[2][3] |
| pIRAK4 (cellular) | 0.11[3] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (µM) |
| IRAK1 | 1.4[3] |
| BTK | >8[3] |
| Flt3 | >9[3] |
| PI3Kδ | 0.053[3] |
| TRKa | 0.27[3] |
| TRKb | 0.76[3] |
| TRKc | 0.27[3] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dosing Route | Bioavailability (%) |
| Mouse | Oral | 66[2][3] |
| Rat | Oral | Not explicitly stated, but described as having good PK parameters[2][3] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental processes, the following diagrams have been generated using the DOT language.
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for the Synthesis and Evaluation of this compound.
Experimental Protocols
Chemical Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, the general synthesis of related 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives has been described. The synthesis would likely start from a 7H-pyrrolo[2,3-d]pyrimidine core. A key step would involve a nucleophilic aromatic substitution reaction to introduce the trans-4-(4-morpholinyl)cyclohexyl amine at the 4-position of the pyrrolopyrimidine ring. The tetrahydro-2H-pyran-4-yl group at the 5-position could be introduced via a Suzuki or similar cross-coupling reaction on a halogenated pyrrolopyrimidine intermediate.
General Procedure for Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives (Illustrative):
-
Starting Material: A suitable 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine derivative.
-
Suzuki Coupling: The 5-bromo intermediate is reacted with a tetrahydropyran boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water) under heating to install the tetrahydropyran moiety.
-
Nucleophilic Aromatic Substitution: The resulting 4-chloro derivative is then reacted with trans-4-(4-morpholinyl)cyclohexanamine in a suitable solvent (e.g., n-butanol or DMA) at elevated temperatures to yield the final product, this compound.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure compound. Characterization is performed using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
IRAK4 Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of this compound against the IRAK4 enzyme.
Materials:
-
Recombinant human IRAK4 enzyme
-
ATP
-
Suitable peptide or protein substrate (e.g., Myelin Basic Protein)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
Procedure:
-
Prepare a reaction mixture containing the IRAK4 enzyme and the substrate in the kinase assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Phospho-IRAK4 (pIRAK4) Assay
Objective: To measure the ability of this compound to inhibit IRAK4 autophosphorylation in a cellular context.
Materials:
-
Human cell line expressing IRAK4 (e.g., THP-1 monocytes or a relevant transfected cell line)
-
Cell culture medium and supplements
-
TLR agonist (e.g., LPS or R848)
-
This compound (serially diluted)
-
Lysis buffer
-
Antibodies specific for phospho-IRAK4 and total IRAK4
-
Detection system (e.g., Western blot, ELISA, or homogeneous assay like AlphaLISA)
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or DMSO for a specified time (e.g., 1 hour).
-
Stimulate the cells with a TLR agonist to induce IRAK4 phosphorylation.
-
After a short incubation period (e.g., 15-30 minutes), lyse the cells.
-
Quantify the levels of phosphorylated IRAK4 and total IRAK4 in the cell lysates using the chosen detection method.
-
The IC50 value is determined by normalizing the phospho-IRAK4 signal to the total IRAK4 signal and plotting the percentage of inhibition against the inhibitor concentration.
Pharmacokinetic Studies in Rodents
Objective: To evaluate the in vivo pharmacokinetic properties of this compound.
Animals:
-
Male CD-1 mice or Sprague-Dawley rats.
Procedure:
-
Intravenous (IV) Administration: Administer this compound at a specific dose (e.g., 1 mg/kg) via tail vein injection.
-
Oral (PO) Administration: Administer this compound at a specific dose (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vdss), half-life (t1/2), and oral bioavailability (F%) using appropriate software.
Conclusion
This compound is a potent and selective inhibitor of IRAK4 with demonstrated cellular activity and favorable pharmacokinetic properties in preclinical species. Its discovery and characterization provide a valuable tool for further investigation into the therapeutic potential of IRAK4 inhibition in a range of diseases. The experimental protocols outlined in this guide offer a framework for researchers to evaluate this compound and other novel IRAK4 inhibitors in their own laboratories. Further research, including detailed in vivo efficacy studies and safety assessments, will be crucial in determining the clinical utility of this promising compound.
References
The Role of IRAK4-IN-14 in MyD88-Dependent Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the myeloid differentiation primary response 88 (MyD88)-dependent signaling pathway. This pathway is integral to the innate immune response, activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. IRAK4-IN-14 is a potent and selective small molecule inhibitor of IRAK4, demonstrating significant potential as a tool compound for research and as a lead for therapeutic development. This technical guide provides an in-depth overview of the role of this compound in modulating MyD88-dependent signaling, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.
The MyD88-Dependent Signaling Pathway and the Central Role of IRAK4
The MyD88-dependent pathway is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs (with the exception of TLR3), or by the binding of cytokines like IL-1 and IL-18 to their respective receptors.[1] This ligand-receptor interaction triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 to the receptor complex, forming a higher-order signaling complex known as the Myddosome.[2][3]
IRAK4's role within the Myddosome is twofold: it acts as both a scaffold and a catalytically active kinase.[4] Upon recruitment, IRAK4 autophosphorylates and then phosphorylates other members of the IRAK family, primarily IRAK1 and IRAK2.[3] This phosphorylation cascade leads to the recruitment and activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6 activation subsequently initiates downstream signaling cascades, including the activation of transforming growth factor-β-activated kinase 1 (TAK1), which ultimately leads to the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6] The activation of these transcription factors results in the production of a wide array of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[7]
This compound: A Potent and Selective IRAK4 Inhibitor
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of IRAK4, thereby preventing its kinase activity. By inhibiting the catalytic function of IRAK4, this compound effectively blocks the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.
Mechanism of Action
This compound acts as a competitive inhibitor of ATP at the catalytic site of IRAK4. This inhibition prevents the autophosphorylation of IRAK4 and its subsequent phosphorylation of IRAK1 and IRAK2. As a result, the recruitment and activation of TRAF6 are blocked, leading to the suppression of the NF-κB and MAPK signaling pathways. This ultimately results in a significant reduction in the transcription and release of pro-inflammatory cytokines.
References
- 1. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to IRAK4-IN-14 as a Chemical Probe for IRAK4 Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of IRAK4-IN-14, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the function of IRAK4 in innate immunity, the properties of this compound as a chemical probe, and detailed protocols for its use in research and drug discovery.
Introduction to IRAK4
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune system.[1][2][3] It functions as a master kinase in the signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][4] These receptors recognize pathogen-associated molecular patterns (PAMPs) and endogenous danger signals, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an immune response.[1][2][5]
The central role of IRAK4 in these pathways makes it an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[2][6][7][8] The kinase activity of IRAK4 is essential for the activation of downstream signaling molecules, including IRAK1, which ultimately leads to the activation of transcription factors like NF-κB and the production of inflammatory mediators.[4][9][10] IRAK4 also has a crucial scaffolding function, facilitating the assembly of the Myddosome complex, a key step in signal transduction.[2][9][11]
This compound: A Potent and Selective Chemical Probe
This compound is a small molecule inhibitor designed to be a potent and selective chemical probe for studying the function of IRAK4.[12] Its utility lies in its ability to specifically inhibit IRAK4 kinase activity, allowing researchers to dissect the role of this enzyme in various cellular and in vivo models.
The following table summarizes the key quantitative data for this compound, including its potency against IRAK4 and its selectivity against a panel of other kinases.
| Target | Parameter | Value (µM) |
| IRAK4 | IC50 | 0.003 [12] |
| IRAK1 | IC50 | 1.4[12] |
| BTK | IC50 | >8[12] |
| Flt3 | IC50 | >9[12] |
| PI3Kδ | IC50 | 0.053[12] |
| TRKa | IC50 | 0.27[12] |
| TRKb | IC50 | 0.76[12] |
| TRKc | IC50 | 0.27[12] |
| pIRAK4 (cellular) | IC50 | 0.11 [12] |
This compound has demonstrated favorable pharmacokinetic (PK) properties in preclinical species, making it suitable for in vivo studies.[12]
| Species | Administration | Bioavailability (%) |
| Mouse | Oral | 66[12] |
IRAK4 Signaling Pathway
The signaling pathway initiated by TLR and IL-1R activation and mediated by IRAK4 is a complex cascade of protein-protein interactions and phosphorylation events. The following diagram illustrates the key steps in this pathway.
Caption: The IRAK4 signaling pathway, initiated by TLR/IL-1R activation.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the function of IRAK4 and the activity of inhibitors like this compound.
This biochemical assay measures the ability of a compound to inhibit the kinase activity of recombinant IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)[13]
-
ATP
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)[14][15]
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a 2x kinase/substrate solution in kinase buffer.
-
Prepare a 2x ATP solution in kinase buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer to create a 4x inhibitor solution.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4x inhibitor solution to the appropriate wells of a 384-well plate. For control wells, add 5 µL of kinase buffer with the same percentage of DMSO.
-
-
Enzyme Addition:
-
Add 10 µL of the 2x kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 5 µL of the 2x ATP solution to each well to start the kinase reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Experimental Workflow for IRAK4 Kinase Assay
Caption: Workflow for a typical in vitro IRAK4 kinase assay.
This cell-based assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Human PBMCs, isolated from whole blood
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound or other test compounds
-
ELISA kit for TNF-α or IL-6
-
96-well cell culture plates
Procedure:
-
Cell Plating:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in RPMI-1640 with 10% FBS and plate them in a 96-well plate at a density of 2 x 10^5 cells per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMSO and then dilute in cell culture medium.
-
Add the diluted compound to the cells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a solution of LPS in cell culture medium.
-
Add LPS to the wells to a final concentration of 100 ng/mL to stimulate the cells. For unstimulated controls, add medium only.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentration of TNF-α or IL-6 using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound and determine the IC50 value.
-
Experimental Workflow for LPS-Induced Cytokine Release Assay
Caption: Workflow for a cellular LPS-induced cytokine release assay.
Conclusion
This compound is a valuable chemical probe for elucidating the role of IRAK4 in health and disease. Its high potency and selectivity, combined with its suitability for in vivo studies, make it an excellent tool for researchers in academia and industry. The experimental protocols provided in this guide offer a starting point for investigating the function of IRAK4 and for the discovery and characterization of novel IRAK4 inhibitors. As our understanding of the complexities of the IRAK4 signaling pathway grows, tools like this compound will be instrumental in developing new therapies for a wide range of inflammatory and malignant disorders.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 10. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
Methodological & Application
Application Notes and Protocols for IRAK4-IN-14 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[1] IRAK4's pivotal role, positioned upstream in the signaling cascade, makes it a compelling therapeutic target.[2] IRAK4-IN-14 is a potent and selective inhibitor of IRAK4, demonstrating significant potential for research and drug development applications. This document provides detailed protocols for utilizing this compound in in vitro kinase assays to determine its inhibitory activity and characterize its interaction with the IRAK4 enzyme.
IRAK4 Signaling Pathway
IRAK4 is a key mediator in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4 through interactions between their respective death domains. This proximity induces the dimerization and autophosphorylation of IRAK4, leading to its activation.[3] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[1][2]
References
Application Notes and Protocols for Irak4-IN-14 in In Vivo Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases.[4] IRAK4 acts as a master kinase, initiating a signaling cascade upon recruitment to the Myddosome complex, a multiprotein signaling platform formed after receptor activation.[2] Its dual function as both a kinase and a scaffold protein makes it an attractive therapeutic target.[4] Inhibition of IRAK4 kinase activity has been shown to block the production of pro-inflammatory cytokines and has demonstrated efficacy in various preclinical models of inflammatory diseases.[5][6][7]
Irak4-IN-14 is a potent and selective inhibitor of IRAK4. These application notes provide a comprehensive overview of the available data on the use of selective IRAK4 inhibitors in mouse models of inflammation, with a focus on guiding the experimental design for in vivo studies with this compound. While specific in vivo dosage data for this compound is not yet publicly available, this document compiles information from structurally related and functionally similar IRAK4 inhibitors to provide a strong basis for dose-range finding studies.
Quantitative Data Summary
The following table summarizes key in vitro and in vivo parameters for this compound and other relevant selective IRAK4 inhibitors. This data is crucial for estimating an effective dose for this compound in mouse models of inflammation.
| Compound | Target | In Vitro Potency (IC50) | In Vivo Model | Route of Administration | Effective Dosage Range | Key Findings | Reference |
| This compound | IRAK4 | 3 nM | Not specified | Oral (p.o.), Intravenous (i.v.) | Not specified | Good PK parameters in mice, 66% oral bioavailability. | [5] |
| BMS-986126 | IRAK4 | Mouse whole blood LTA-induced IL-6 IC50 | Murine Lupus Model | Oral (p.o.) | 1-10 mg/kg/day | Dose-dependently suppressed IFN-α and IL-6 production. Partial inhibition showed benefit. | [7] |
| ND-2158 | IRAK4 | Not specified | Collagen-Induced Arthritis (CIA) | Not specified | 30 mg/kg | Significantly reduced clinical scores in CIA model. | [8] |
| Compound 32 | IRAK4 | Not specified | Antibody-Induced Arthritis | Oral (p.o.) | 100 mg/kg | Robust decrease in paw size, similar efficacy to dexamethasone. | [9][10] |
| CA-4948 | IRAK4 | Not specified | LPS-induced cytokine release | Oral (p.o.) | Not specified | Significant reduction of TNF-α and IL-6. | [2] |
| PF-06650833 | IRAK4 | Not specified | Pristane-induced and MRL/lpr murine models of lupus, Rat CIA | Not specified | Not specified | Reduced circulating autoantibody levels and protected from CIA. | [6][11] |
Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the Toll-like receptor and IL-1 receptor signaling pathways. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, leading to the activation of TRAF6 and subsequent downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways culminate in the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound, as a selective inhibitor, blocks the kinase activity of IRAK4, thereby preventing the downstream inflammatory response.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the efficacy of this compound in a mouse model of inflammation. This workflow can be adapted for specific models such as Collagen-Induced Arthritis (CIA) or Lipopolysaccharide (LPS)-induced systemic inflammation.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used and well-validated model for studying rheumatoid arthritis.[12][13][14][15][16]
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Positive control (e.g., Dexamethasone)
Protocol:
-
Preparation of Emulsion:
-
Dissolve CII in 0.05 M acetic acid at 2 mg/mL overnight at 4°C with gentle stirring.
-
Prepare a 1:1 emulsion of CII solution with CFA (for primary immunization) or IFA (for booster immunization).
-
-
Primary Immunization (Day 0):
-
Anesthetize mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
Treatment:
-
Begin treatment with this compound (e.g., 1-100 mg/kg, once daily by oral gavage) upon the first signs of arthritis (typically around day 25-28) or prophylactically starting from day 21.
-
Include a vehicle control group and a positive control group.
-
-
Monitoring and Assessment:
-
Monitor mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42-56), collect blood for serum cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Harvest paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to study acute systemic inflammatory responses.[1][17][18][19][20]
Materials:
-
Male C57BL/6 mice, 8-10 weeks old
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Saline (for control injection)
Protocol:
-
Treatment:
-
Administer this compound (e.g., 1-100 mg/kg) or vehicle by oral gavage.
-
The timing of administration can be prophylactic (e.g., 1-2 hours before LPS challenge).
-
-
Induction of Inflammation:
-
Inject LPS intraperitoneally (i.p.) at a dose of 1-5 mg/kg.
-
Inject a control group with sterile saline.
-
-
Monitoring and Sample Collection:
-
Monitor mice for signs of sickness behavior (e.g., lethargy, piloerection).
-
Collect blood via cardiac puncture or tail vein at various time points post-LPS challenge (e.g., 2, 6, 24 hours) to measure serum cytokine levels.
-
-
Endpoint Analysis:
-
Measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA.
-
Tissues (e.g., liver, lung, spleen) can be harvested for histological analysis or to measure tissue cytokine levels.
-
Conclusion
While a specific, validated dosage for this compound in mouse models of inflammation is not yet established in the public domain, the data from analogous selective IRAK4 inhibitors provide a strong foundation for initiating in vivo studies. Based on the available preclinical data for similar compounds, a starting dose range of 1-30 mg/kg administered orally once daily is a reasonable starting point for dose-finding experiments. The provided protocols for CIA and LPS-induced inflammation offer robust frameworks for evaluating the therapeutic potential of this compound in relevant disease models. As with any new compound, careful dose-escalation studies are recommended to determine the optimal therapeutic window and to assess any potential toxicity. The potent in vitro activity and favorable pharmacokinetic profile of this compound suggest it is a promising candidate for the treatment of IRAK4-driven inflammatory diseases.
References
- 1. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 2. curis.com [curis.com]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of IRAK4 kinase activity improves ethanol-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 12. chondrex.com [chondrex.com]
- 13. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. turkishimmunology.org [turkishimmunology.org]
- 16. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 17. Lipopolysaccharide (LPS)-induced in vivo inflammation model [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of IRAK4 Inhibitors Using IRAK4-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune signaling pathways.[1][2] It functions as a master kinase downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key mediator of inflammatory responses.[1][2][3] Dysregulation of IRAK4 activity is implicated in various autoimmune diseases, inflammatory disorders, and certain cancers, positioning it as a promising therapeutic target.[2][4] IRAK4-IN-14 is a potent and selective small molecule inhibitor of IRAK4, which acts by competitively binding to the ATP pocket of the kinase.[2][5]
These application notes provide a comprehensive guide for developing and executing a high-throughput screen (HTS) to identify and characterize IRAK4 inhibitors, using this compound as a reference compound. The protocols detailed below cover both biochemical and cell-based assays, offering flexibility for various research and drug discovery needs.
IRAK4 Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines, TLRs and IL-1Rs recruit the adaptor protein MyD88.[1][6] This leads to the formation of a signaling complex called the Myddosome, which includes the recruitment and activation of IRAK4.[7][8] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors such as NF-κB and IRF5, and the subsequent production of pro-inflammatory cytokines and chemokines.[2][6][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, which can be used as a reference for assay validation and comparison of novel inhibitors.
| Parameter | Value | Assay Type | Notes | Reference |
| IRAK4 IC50 | 0.003 µM | Biochemical | Potency against the isolated enzyme. | [5] |
| pIRAK4 IC50 | 0.11 µM | Cell-based | Potency in a cellular context, measuring IRAK4 autophosphorylation. | [5] |
| IRAK1 IC50 | 1.4 µM | Biochemical | Selectivity measurement against a related kinase. | [5] |
| BTK IC50 | >8 µM | Biochemical | Selectivity measurement against an unrelated kinase. | [5] |
| Flt3 IC50 | >9 µM | Biochemical | Selectivity measurement against an unrelated kinase. | [5] |
| PI3Kδ IC50 | 0.053 µM | Biochemical | Selectivity measurement against a lipid kinase. | [5] |
| TRKa IC50 | 0.27 µM | Biochemical | Selectivity measurement against a tyrosine kinase. | [5] |
| TRKb IC50 | 0.76 µM | Biochemical | Selectivity measurement against a tyrosine kinase. | [5] |
| TRKc IC50 | 0.27 µM | Biochemical | Selectivity measurement against a tyrosine kinase. | [5] |
Experimental Protocols
Biochemical HTS Assay for IRAK4 Activity
This protocol describes a generic, flexible biochemical assay for measuring IRAK4 kinase activity. It is amenable to various detection formats such as luminescence (e.g., ADP-Glo™), fluorescence polarization (FP), or time-resolved fluorescence resonance energy transfer (TR-FRET).[9][10] The principle involves quantifying the amount of ADP produced or the phosphorylation of a substrate peptide by the IRAK4 enzyme.
Workflow Diagram:
Materials and Reagents:
-
Recombinant human IRAK4 enzyme (e.g., from BPS Bioscience, Cell Signaling Technology).[10][11]
-
IRAK4 substrate: Myelin Basic Protein (MBP) or a specific biotinylated peptide substrate.[10][11]
-
ATP solution.
-
This compound (for control).
-
Kinase assay buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT).[12]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega).[10]
-
384-well white, low-volume assay plates.
-
Plate reader capable of luminescence detection.
Protocol:
-
Compound Preparation: Prepare serial dilutions of test compounds and this compound in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include DMSO-only wells for high signal (0% inhibition) and a known potent inhibitor for low signal (100% inhibition) controls.
-
Enzyme Addition: Dilute the IRAK4 enzyme to the desired concentration (e.g., 7.5 nM) in kinase assay buffer.[9] Add the diluted enzyme solution to each well (e.g., 5 µL).
-
Incubation with Compound: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X ATP/substrate solution in kinase assay buffer (e.g., 20 µM ATP, 0.2 µg/µL MBP).[9] Add this solution to each well (e.g., 5 µL) to start the kinase reaction. The final reaction volume will be 10 µL.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.[9]
-
Detection: Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent. For the ADP-Glo™ assay, this involves two steps: first adding the ADP-Glo™ reagent to deplete unused ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Determine IC50 values by fitting the data to a four-parameter logistic curve.
Cell-Based HTS Assay for IRAK4 Inhibition
This protocol describes a cell-based assay to measure the inhibition of IRAK4 in a more physiologically relevant context. It utilizes the human monocytic cell line THP-1 and measures the downstream production of a key inflammatory cytokine, TNFα, upon stimulation with a TLR ligand.[13]
Workflow Diagram:
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 8. sinobiological.com [sinobiological.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. HTScan® IRAK4 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Irak4-IN-14 Treatment of Primary Human Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] These pathways are fundamental to both innate and adaptive immunity, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[3] IRAK4's central role, involving both its kinase and scaffolding functions, makes it a compelling therapeutic target.[2][3]
Irak4-IN-14 is a potent and selective inhibitor of IRAK4 kinase activity. These application notes provide a comprehensive overview of the effects of IRAK4 inhibition by compounds like this compound on various primary human immune cells and offer detailed protocols for key experimental procedures.
Mechanism of Action
IRAK4 is a key component of the Myddosome, a signaling complex formed downstream of TLR and IL-1R activation. Upon ligand binding, myeloid differentiation primary response 88 (MyD88) recruits IRAK4, leading to its autophosphorylation and subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[2][3] This results in the production of pro-inflammatory cytokines and chemokines. This compound, by inhibiting the kinase activity of IRAK4, blocks these downstream signaling events, thereby attenuating the inflammatory response.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling pathway and a general experimental workflow for studying the effects of this compound on primary human immune cells.
Data Presentation
The following tables summarize the known quantitative effects of IRAK4 inhibition on primary human immune cells. Note that some data are from studies using other selective IRAK4 inhibitors but are expected to be comparable for this compound.
Table 1: Potency of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 0.003 µM | Recombinant IRAK4 Enzyme | [4] |
| pIRAK4 IC50 | 0.11 µM | Cellular Assay | [4] |
Table 2: Effects of IRAK4 Inhibition on Cytokine Production in Primary Human Immune Cells
| Cell Type | Stimulant | Cytokine | Inhibition (%) | Inhibitor/Concentration | Reference |
| pDCs & NK cells | RNA-IC | IFN-α | 74-95% | IRAK4i I92 | [5] |
| pDCs & NK cells | RNA-IC | TNF-α | 74-95% | IRAK4i I92 | [5] |
| pDCs & NK cells | RNA-IC | IL-6 | 74-95% | IRAK4i I92 | [5] |
| Monocyte-depleted PBMCs | RNA-IC | Multiple Cytokines | Significant | IRAK4i I92 | [5] |
| Memory B cells | TLR7 agonist | Plasmablast Differentiation | Reduced | IRAK4 inhibitor | [6] |
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[7][8][9][10]
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS or Histopaque®-1077
-
Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube. To avoid mixing, rest the pipette tip against the wall of the tube just above the Ficoll layer and dispense the blood slowly.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake turned off.
-
After centrifugation, four distinct layers will be visible. From top to bottom: plasma, a "buffy coat" of PBMCs, the Ficoll-Paque layer, and red blood cells at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to bring the volume to 45-50 mL.
-
Centrifuge at 250-300 x g for 10 minutes at room temperature with the brake on.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Treatment of Primary Human Monocytes with this compound and Cytokine Measurement by ELISA
This protocol is adapted from studies using selective IRAK4 inhibitors on primary human monocytes.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
TLR ligand (e.g., R848 for TLR7/8 or LPS for TLR4)
-
96-well cell culture plates
-
Human TNF-α, IL-6, and IL-1β ELISA kits
-
Microplate reader
Procedure:
-
Isolate monocytes from PBMCs by plastic adherence or using a monocyte isolation kit.
-
Seed the monocytes in a 96-well plate at a density of 1-2 x 105 cells/well in complete RPMI-1640 medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Stimulate the cells with an appropriate TLR ligand (e.g., 1 µg/mL LPS or 1 µM R848) for 18-24 hours at 37°C.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[11][12][13][14]
Analysis of T Cell Activation Markers by Flow Cytometry
This protocol outlines the assessment of T cell activation markers following treatment with this compound.
Materials:
-
Isolated human PBMCs or purified T cells
-
Complete RPMI-1640 medium
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)
-
This compound (dissolved in DMSO)
-
Fluorochrome-conjugated antibodies against human CD3, CD4, CD8, CD25, and CD69
-
Flow cytometry staining buffer (PBS with 2% FBS)
-
Fixation/Permeabilization buffers (if performing intracellular staining)
-
Flow cytometer
Procedure:
-
Seed PBMCs or purified T cells in a 96-well plate at a density of 2-5 x 105 cells/well.
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulate the T cells with anti-CD3/CD28 beads or PHA for 24-72 hours.
-
Harvest the cells and wash them with cold PBS.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8, CD25, CD69) in flow cytometry staining buffer for 30 minutes on ice, protected from light.
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the cells in an appropriate volume of staining buffer for acquisition on a flow cytometer.
-
Analyze the expression of CD25 and CD69 on CD4+ and CD8+ T cell populations to assess activation status.[15][16][17][18]
Western Blot Analysis of IRAK4 Phosphorylation
This protocol describes the detection of phosphorylated IRAK4 in human immune cells.
Materials:
-
Isolated human immune cells (e.g., monocytes, macrophages)
-
This compound (dissolved in DMSO)
-
Stimulant (e.g., IL-1β or LPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IRAK4 (Thr345/Ser346) and anti-total IRAK4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells and treat with this compound or vehicle as described in the previous protocols.
-
Stimulate the cells with a potent activator of the IRAK4 pathway (e.g., 50 ng/mL IL-1β for 15 minutes).[19]
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-IRAK4 antibody overnight at 4°C.[4][19][20][21]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot to detect the phosphorylated IRAK4 signal.
-
Strip the membrane and re-probe with an anti-total IRAK4 antibody to confirm equal protein loading.
Conclusion
This compound is a valuable tool for investigating the role of IRAK4 in human immune cell function. The protocols and data presented here provide a framework for researchers to design and execute experiments to further elucidate the therapeutic potential of IRAK4 inhibition in various disease contexts. It is important to note that the optimal concentrations of this compound and stimuli, as well as incubation times, may need to be empirically determined for each specific primary human immune cell type and experimental setup.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-IRAK4 (Thr345/Ser346) Antibody (#7652) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. Cytokine production by activated plasmacytoid dendritic cells and natural killer cells is suppressed by an IRAK4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinase IRAK4 promotes endosomal TLR and immune complex signaling in B cells and plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation Protocol of Peripheral Blood Mononuclear Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. tRNA Synthetase Research [scripps.edu]
- 9. reprocell.com [reprocell.com]
- 10. sanguinebio.com [sanguinebio.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mpbio.com [mpbio.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medrxiv.org [medrxiv.org]
- 17. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. Phospho-IRAK4 (Thr345, Ser346) Polyclonal Antibody (PA5-102849) [thermofisher.com]
Troubleshooting & Optimization
Irak4-IN-14 not showing expected inhibition
Welcome to the technical support center for IRAK4-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting any unexpected results during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered when this compound does not exhibit the expected level of inhibition.
Question: Why am I not observing the expected inhibition of IRAK4 with this compound in my assay?
Answer: Several factors can contribute to a lack of expected inhibition. Here’s a step-by-step guide to troubleshoot the issue:
1. Verify Compound Integrity and Concentration:
-
Question: Is the this compound stock solution correctly prepared and stored?
-
Answer: Improper storage can lead to degradation. This compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for shorter periods (up to 1 month)[1]. Ensure the compound was fully dissolved in a suitable solvent, such as DMSO, at the correct concentration. We recommend preparing fresh dilutions for each experiment from a frozen stock.
-
Question: Has the final concentration of the inhibitor in the assay been accurately calculated?
-
Answer: Serial dilution errors are a common source of discrepancy. Double-check all calculations and ensure that the final concentration in the assay is within the expected effective range.
2. Evaluate Assay Conditions:
-
Question: Is the ATP concentration in your biochemical assay too high?
-
Answer: this compound is an ATP-competitive inhibitor[2]. High concentrations of ATP in a biochemical kinase assay can compete with the inhibitor, leading to a rightward shift in the IC50 value and reduced apparent inhibition. The ATP concentration should ideally be at or below the Km value for IRAK4.
-
Question: Are the enzyme and substrate concentrations optimal?
-
Answer: The concentrations of recombinant IRAK4 and the substrate can influence the assay window and sensitivity to inhibition. Ensure you are working within the linear range of the enzyme kinetics.
-
Question: In a cellular assay, is the inhibitor reaching its target?
-
Answer: Cell permeability, efflux pumps, and protein binding in the cell culture medium can reduce the effective intracellular concentration of the inhibitor. Consider increasing the incubation time or the inhibitor concentration. It's also worth noting that discrepancies between biochemical and cellular assay results are common[3].
3. Assess Target Engagement in Cells:
-
Question: How can I confirm that this compound is engaging with IRAK4 in my cellular model?
-
Answer: A cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay can be used to measure the direct binding of the inhibitor to IRAK4 within intact cells[4]. Another approach is to measure the phosphorylation of a downstream substrate of IRAK4, such as IRAK1[5]. A reduction in IRAK1 phosphorylation upon treatment with this compound would indicate target engagement.
4. Consider Potential Off-Target Effects or Alternative Signaling Pathways:
-
Question: Could other kinases be compensating for IRAK4 inhibition?
-
Answer: While this compound is reported to be selective, it does have some activity against other kinases at higher concentrations[1]. It is also possible that in certain cellular contexts, other signaling pathways can compensate for the loss of IRAK4 activity. Consider using a secondary, structurally distinct IRAK4 inhibitor to confirm that the observed phenotype is specific to IRAK4 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1]. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the IRAK4 kinase domain. This prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade initiated by Toll-like receptors (TLRs) and IL-1 receptors[2][6].
Q2: What are the reported IC50 values for this compound? A2: The inhibitory potency of this compound can vary depending on the assay format. The following table summarizes the reported IC50 values.
| Target | Assay Type | IC50 (µM) |
| IRAK4 | Biochemical | 0.003 |
| pIRAK4 | Cellular | 0.11 |
| IRAK1 | Biochemical | 1.4 |
| BTK | Biochemical | >8 |
| Flt3 | Biochemical | >9 |
| PI3Kδ | Biochemical | 0.053 |
| TRKa | Biochemical | 0.27 |
| TRKb | Biochemical | 0.76 |
| TRKc | Biochemical | 0.27 |
Data sourced from MedchemExpress[1]
Q3: What is the role of IRAK4 in the signaling pathway? A3: IRAK4 is a critical serine/threonine kinase that acts as a central mediator in the innate immune response[2][7]. Upon activation of Toll-like receptors (TLRs) or the IL-1 receptor (IL-1R), IRAK4 is recruited to the receptor complex via the adaptor protein MyD88. This leads to the formation of a signaling complex called the Myddosome. IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines[8][9].
Q4: Are there any known resistance mechanisms to IRAK4 inhibitors? A4: While specific resistance mechanisms to this compound have not been extensively documented in the provided search results, potential mechanisms could include mutations in the IRAK4 ATP-binding pocket that reduce inhibitor binding, or upregulation of compensatory signaling pathways. Genetic variants of IRAK4 have been studied for their potential to impact inhibitor efficacy[10].
Experimental Protocols
Biochemical Kinase Assay for IRAK4 Inhibition
This protocol is adapted from standard kinase assay procedures and is intended as a starting point. Optimization may be required.
Materials:
-
Recombinant human IRAK4 enzyme
-
Biotinylated peptide substrate (e.g., a derivative of Ezrin/Radixin/Moesin)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution
-
Stop buffer (e.g., 50 mM EDTA)
-
Streptavidin-coated plates
-
Primary antibody against the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant IRAK4 enzyme to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to its Km for IRAK4.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop buffer.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to allow the biotinylated substrate to bind.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the primary antibody against the phosphorylated substrate and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add the TMB substrate and incubate until color develops.
-
Stop the color development with a stop solution (e.g., 1 M H2SO4).
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular Assay for IRAK4 Inhibition (LPS-induced TNF-α secretion in PBMCs)
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the PBMCs in RPMI-1640 medium with 10% FBS and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include a non-stimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α secretion for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: The IRAK4 signaling pathway, illustrating the central role of IRAK4 and the inhibitory action of this compound.
Caption: A troubleshooting workflow for experiments where this compound does not show expected inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. IRAK4 - Wikipedia [en.wikipedia.org]
- 8. sinobiological.com [sinobiological.com]
- 9. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Irak4-IN-14 in solution
Welcome to the technical support center for IRAK4-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the stability of this potent and selective IRAK4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitation of this compound from solution can occur for several reasons, including improper storage, solvent choice, or concentration exceeding its solubility limit in a particular buffer.
-
Initial Steps:
-
Gently warm the solution to 37°C for 10-15 minutes.
-
Briefly sonicate the solution to aid in redissolving the compound.
-
-
Preventative Measures:
-
Ensure your DMSO stock solution is of high quality and anhydrous, as moisture can reduce the solubility of many small molecules.[1]
-
When diluting your DMSO stock into aqueous buffers, do so dropwise while vortexing to avoid localized high concentrations that can lead to precipitation.
-
Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.[1][2]
-
Q2: I am observing a loss of this compound activity over time in my aqueous experimental buffer. What could be the cause?
A2: Loss of activity can be indicative of compound degradation. This compound contains a 5-azaquinazoline core, and while quinazolines are generally stable, the introduction of the nitrogen atom can potentially increase susceptibility to hydrolysis, especially at non-neutral pH.
-
Potential Causes:
-
Hydrolysis: The 5-azaquinazoline ring may be susceptible to hydrolysis under acidic or basic conditions.
-
Photodegradation: Heterocyclic aromatic compounds can be sensitive to light. Exposure to ambient light over extended periods during your experiment could lead to degradation.
-
-
Recommendations:
-
Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment.
-
Protect your solutions from light by using amber-colored tubes or by wrapping your containers in aluminum foil.[3][4][5]
-
Evaluate the stability of this compound in your specific experimental buffer by performing a time-course experiment and analyzing the compound's integrity via HPLC or LC-MS.
-
Q3: What is the recommended procedure for preparing and storing stock solutions of this compound?
A3: Proper preparation and storage of stock solutions are critical for ensuring the reproducibility of your experiments.
-
Preparation:
-
This compound is soluble in DMSO at concentrations up to 10 mM.[6] Use high-quality, anhydrous DMSO to prepare your stock solution.
-
-
Storage:
-
Store the DMSO stock solution at -20°C or -80°C.
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
When stored at -80°C, the stock solution is expected to be stable for up to 6 months. At -20°C, it is recommended to use it within one month.[1]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Degradation of this compound in stock solution or experimental buffer.2. Precipitation of the compound at higher concentrations.3. Variability in cell density or assay conditions. | 1. Prepare fresh aliquots of this compound for each experiment. Perform a stability study in your assay buffer (see Experimental Protocols).2. Visually inspect your assay plates for any signs of precipitation. Consider using a lower starting concentration or adding a surfactant like Tween-80 (at a low, non-interfering concentration) to your buffer to improve solubility.3. Ensure consistent cell seeding densities and incubation times. Include appropriate positive and negative controls in every assay. |
| Complete loss of inhibitory activity | 1. Significant degradation of the compound.2. Incorrect dilution of the stock solution. | 1. Confirm the integrity of your this compound stock by HPLC or LC-MS. If degradation is confirmed, obtain a fresh supply of the compound.2. Double-check all calculations and dilution steps. |
| Precipitate forms when diluting DMSO stock into aqueous buffer | 1. The concentration of this compound exceeds its solubility in the aqueous buffer.2. Rapid addition of the DMSO stock to the buffer. | 1. Reduce the final concentration of this compound in your assay. Consider using a formulation with solubility-enhancing excipients if higher concentrations are necessary.2. Add the DMSO stock to the aqueous buffer slowly and with constant mixing. |
Experimental Protocols
Protocol 1: Assessing the Aqueous Stability of this compound
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your aqueous experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution into your aqueous buffer to your final working concentration (e.g., 10 µM).
-
Immediately after preparation (T=0), take an aliquot of the solution and inject it into the HPLC system to obtain an initial chromatogram.
-
Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 1, 2, 4, 8, and 24 hours), take additional aliquots and analyze them by HPLC.
-
Monitor for a decrease in the peak area of the parent this compound peak and the appearance of any new peaks, which would indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 2: Forced Degradation Study of this compound
This protocol uses stress conditions to accelerate the degradation of this compound, helping to identify potential degradation pathways and products.[7][8]
Materials:
-
This compound
-
Anhydrous DMSO
-
0.1 M HCl (acidic condition)
-
0.1 M NaOH (basic condition)
-
3% Hydrogen Peroxide (oxidative condition)
-
UV lamp (photolytic condition)
-
Oven (thermal condition)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For each stress condition, dilute the stock solution into the respective stress agent (e.g., 0.1 M HCl for acid hydrolysis).
-
Acid/Base Hydrolysis: Incubate the solutions at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Oxidation: Incubate the solution with 3% H2O2 at room temperature for a defined period.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period, alongside a control sample protected from light.
-
Thermal Degradation: Expose a solid sample of this compound to elevated temperature (e.g., 80°C) for a defined period.
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC or LC-MS to identify and quantify any degradation products.
Visualizations
IRAK4 Signaling Pathway
Caption: MyD88-dependent signaling cascade initiated by TLR/IL-1R activation, leading to the expression of inflammatory genes.
Experimental Workflow for Assessing Aqueous Stability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 5. camlab.co.uk [camlab.co.uk]
- 6. This compound - Immunomart [immunomart.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
troubleshooting off-target effects of Irak4-IN-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IRAK4-IN-14. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected inhibition of downstream signaling (e.g., NF-κB activation, cytokine production) after treating my cells with this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Cellular Context: The IRAK4 signaling pathway is predominantly active in immune cells like macrophages, monocytes, and dendritic cells, as well as in specific cancer cell lines with activating mutations in the pathway (e.g., MyD88 L265P).[1] Ensure your cell line is appropriate and expresses the necessary components of the TLR/IL-1R signaling pathway.
-
Stimulation Conditions: IRAK4 is activated downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] Ensure you are stimulating the cells with an appropriate agonist (e.g., LPS for TLR4, R848 for TLR7/8, or IL-1β) to activate the pathway. The inhibitor's effect will only be observable upon pathway activation.
-
Inhibitor Concentration and Incubation Time: Verify that the concentration of this compound and the incubation time are optimal for your cell type and experimental conditions. We recommend performing a dose-response and time-course experiment to determine the optimal parameters.
-
Compound Integrity: Ensure the inhibitor has been stored correctly to maintain its activity. This compound should be stored at -20°C for short-term and -80°C for long-term storage.[4] Repeated freeze-thaw cycles should be avoided.
-
Assay Sensitivity: Your downstream readout may not be sensitive enough to detect the inhibitory effects. Consider using a more proximal and sensitive assay, such as measuring the phosphorylation of IRAK1, a direct substrate of IRAK4.[5]
Q2: I am observing unexpected cytotoxicity or a decrease in cell viability after treating cells with this compound, even at low concentrations. What could be the cause?
A2: Unexplained cytotoxicity can be a result of off-target effects or experimental artifacts. Here’s how to troubleshoot this issue:
-
Confirm with a Cell Viability Assay: First, confirm the cytotoxicity using a reliable cell viability assay, such as the MTT or MTS assay.
-
Evaluate Off-Target Effects: this compound has been profiled against a panel of kinases and shows selectivity for IRAK4. However, at higher concentrations, it may inhibit other kinases. Refer to the kinase selectivity profile below to identify potential off-targets. If you suspect an off-target effect, you can use a structurally different IRAK4 inhibitor as a control to see if the cytotoxic effect is specific to IRAK4 inhibition.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of IRAK4 or potential off-targets. It is advisable to test the inhibitor on a panel of cell lines if possible.
Q3: My results with this compound are inconsistent between experiments. What are the common sources of variability?
A3: Inconsistent results can be frustrating. Here are some common sources of variability to consider:
-
Cell Passage Number: Use cells with a consistent and low passage number, as cellular responses can change with prolonged culturing.
-
Reagent Variability: Ensure all reagents, including cell culture media, serum, and stimulating agents, are from the same lot to minimize variability.
-
Inhibitor Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to avoid degradation.
-
Timing of Treatment and Stimulation: Be precise with the timing of inhibitor pre-incubation and agonist stimulation, as these can significantly impact the outcome.
-
Assay Performance: Ensure your assays (e.g., Western blot, ELISA) are performing consistently by including appropriate positive and negative controls in every experiment.
Quantitative Data: Kinase Selectivity Profile of this compound
The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Kinase | IC50 (µM) |
| IRAK4 | 0.003 |
| IRAK1 | 1.4 |
| BTK | >8 |
| Flt3 | >9 |
| PI3Kδ | 0.053 |
| TRKa | 0.27 |
| TRKb | 0.76 |
| TRKc | 0.27 |
Data sourced from MedchemExpress.[4]
Experimental Protocols
Western Blot for Phosphorylated IRAK4 (p-IRAK4)
This protocol describes the detection of phosphorylated IRAK4 as a measure of target engagement by this compound.
-
Cell Seeding and Treatment: Seed your cells of interest in a 6-well plate and allow them to adhere overnight. The next day, pre-treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS or 10 ng/mL IL-1β) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRAK4 (e.g., anti-p-IRAK4 Thr345/Ser346) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
ELISA for IL-6 and TNF-α Secretion
This protocol outlines the measurement of secreted pro-inflammatory cytokines IL-6 and TNF-α in the cell culture supernatant.
-
Cell Seeding and Treatment: Seed cells in a 24-well or 96-well plate and allow them to adhere. Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with a suitable agonist for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific IL-6 and TNF-α kits.
-
Briefly, this typically involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IL-6 and TNF-α in each sample by comparing the absorbance to a standard curve.
MTT Cell Viability Assay
This protocol is for assessing the potential cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
Visualizations
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
interpreting unexpected results with Irak4-IN-14 treatment
Welcome to the technical support center for Irak4-IN-14, a potent and selective inhibitor of IRAK4 kinase activity. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), thereby blocking its kinase activity.[1] This prevents the phosphorylation of downstream substrates, most notably IRAK1, which is a critical step in the signal transduction cascade initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[2][3]
Q2: What are the expected downstream effects of successful this compound treatment in a responsive cell line?
A2: In a responsive cell system, effective inhibition of IRAK4 kinase activity by this compound is expected to lead to:
-
Reduced phosphorylation of IRAK1.
-
Decreased activation of downstream signaling pathways, including NF-κB and MAPK pathways.[4]
-
A significant reduction in the production and secretion of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[5][6]
Q3: Can this compound affect the scaffolding function of IRAK4?
A3: this compound is designed to inhibit the kinase activity of IRAK4. However, research indicates that IRAK4 also possesses a crucial scaffolding function, mediating the assembly of the Myddosome complex by bringing together MyD88 and IRAK1/IRAK2.[5][7][8] Some studies suggest that kinase inhibitors can paradoxically stabilize the Myddosome complex, even while blocking downstream signaling.[2] Therefore, while this compound does not directly target the scaffolding function, its effects on the overall signaling complex should be considered.
Q4: Are there known off-target effects for this compound?
A4: this compound is a potent and selective inhibitor of IRAK4. However, as with any kinase inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. It is crucial to use the lowest effective concentration and to include appropriate controls to validate that the observed effects are due to IRAK4 inhibition.
Q5: What are some potential mechanisms of resistance to IRAK4 inhibitors?
A5: Resistance to IRAK4 inhibitors can arise from several factors, including:
-
Compensatory Signaling Pathways: Cells may upregulate alternative signaling pathways to bypass the IRAK4 blockade. For instance, non-canonical IRAK1 signaling has been identified as a potential resistance mechanism.[9]
-
Genetic Variants: Single nucleotide polymorphisms (SNPs) in the IRAK4 gene could potentially alter the inhibitor's binding affinity or the protein's function.[10][11]
-
IRAK4-Independent Activation: In some contexts, downstream signaling components may be activated through IRAK4-independent mechanisms.
Troubleshooting Unexpected Results
Scenario 1: No significant decrease in downstream signaling (e.g., NF-κB activation) despite evidence of IRAK4 target engagement.
-
Possible Cause 1: IRAK4 Kinase Activity is Dispensable for the Observed Effect. In certain cell types (e.g., human fibroblasts) and for specific TLR ligands, the scaffolding function of IRAK4 may be sufficient to initiate downstream signaling, while its kinase activity is redundant.[2][12][13]
-
Troubleshooting Steps:
-
Investigate IRAK4's Scaffolding Role: Perform co-immunoprecipitation experiments to assess the integrity of the Myddosome complex (MyD88, IRAK4, IRAK1) in the presence and absence of this compound.
-
Use a Different Cell Type: Compare your results with a cell type known to be dependent on IRAK4 kinase activity, such as murine macrophages.[2]
-
Consider a Scaffolding Inhibitor: If available, use a specific inhibitor of IRAK4 scaffolding to determine the relative contribution of each function.[7]
-
-
-
Possible Cause 2: Delayed Kinetics of Inhibition. The inhibitory effect on downstream signaling may not be immediate.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Analyze downstream signaling at multiple time points after this compound treatment and TLR/IL-1R stimulation.
-
-
Scenario 2: Inconsistent or weak inhibition of cytokine production.
-
Possible Cause 1: Suboptimal Inhibitor Concentration or Treatment Duration.
-
Troubleshooting Steps:
-
Titrate the Inhibitor: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
-
Optimize Pre-incubation Time: Vary the pre-incubation time with this compound before stimulating the cells to ensure adequate target engagement.
-
-
-
Possible Cause 2: Cell Type-Specific Differences in Signaling.
-
Troubleshooting Steps:
-
Consult the Literature: Review studies that have used IRAK4 inhibitors in your specific cell model to understand expected outcomes and potential variations.
-
-
-
Possible Cause 3: Compensatory Signaling.
-
Troubleshooting Steps:
-
Profile a Wider Range of Cytokines: Analyze a broader panel of cytokines to identify any potential upregulation of alternative inflammatory pathways.
-
Investigate Other Signaling Nodes: Use inhibitors for other key signaling molecules (e.g., IRAK1, TAK1) to dissect the signaling cascade in your system.
-
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Kinase | IC50 (µM) |
| IRAK4 | 0.003 |
| IRAK1 | 1.4 |
| BTK | >8 |
| Flt3 | >9 |
| PI3Kδ | 0.053 |
| TRKa | 0.27 |
| TRKb | 0.76 |
| TRKc | 0.27 |
Data summarized from MedchemExpress.[1]
Table 2: Troubleshooting Summary
| Unexpected Result | Possible Cause | Recommended Action |
| No effect on NF-κB activation | IRAK4 kinase activity is dispensable in the experimental context. | Investigate IRAK4 scaffolding function; use alternative cell models. |
| Weak cytokine inhibition | Suboptimal inhibitor concentration or timing. | Perform dose-response and time-course experiments. |
| Paradoxical increase in a specific signaling molecule | Compensatory pathway activation. | Profile a wider range of signaling molecules and cytokines. |
| Cell viability is affected | Off-target effects or high inhibitor concentration. | Perform a cytotoxicity assay and use the lowest effective concentration. |
Experimental Protocols
Protocol 1: In Vitro IRAK4 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and general kinase assay principles.[14][15][16][17]
-
Prepare Reagents:
-
1x Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).
-
Recombinant human IRAK4 enzyme.
-
IRAK4 substrate (e.g., Myelin Basic Protein or a specific peptide substrate).
-
ATP solution.
-
This compound stock solution (in DMSO).
-
ADP-Glo™ Kinase Assay reagents (or similar detection system).
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of serially diluted this compound or DMSO (vehicle control) to the wells.
-
Add 10 µL of IRAK4 enzyme solution to each well.
-
Incubate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture.
-
Incubate at 30°C for 45-60 minutes.
-
Stop the reaction and detect kinase activity according to the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the percentage of kinase inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Measurement of Cytokine Secretion from PBMCs
This protocol is a general guideline for stimulating Peripheral Blood Mononuclear Cells (PBMCs) and measuring cytokine secretion.[18][19][20]
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI 1640 medium and plate in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours at 37°C.
-
Stimulation: Add a TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8) to the wells at a predetermined optimal concentration.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of desired cytokines (e.g., IL-6, TNF-α) in the supernatant using an ELISA or a multiplex bead-based assay (e.g., Luminex).
Protocol 3: Western Blot for Phosphorylated IRAK4 and IκBα
This protocol provides a general procedure for detecting changes in protein phosphorylation by Western blot.[21]
-
Cell Lysis: After treatment with this compound and stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IRAK4 (Thr345/Ser346), total IRAK4, phospho-IκBα (Ser32), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: TLR4 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4 kinase activity-dependent and -independent regulation of lipopolysaccharide-inducible genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 8. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. IRAK4 Kinase Enzyme System Application Note [promega.com]
- 17. promega.com [promega.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Confirming Target Engagement of IRAK4-IN-14
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular target engagement of IRAK4-IN-14, a potent and selective IRAK4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is IRAK4 and why is it an important drug target?
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a crucial serine/threonine kinase that plays a central role in the innate immune response.[1] It functions downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.[1][2] Dysregulation of the IRAK4 signaling pathway is associated with various autoimmune diseases, inflammatory disorders, and some cancers, making it a compelling therapeutic target.[1][3] this compound is a potent inhibitor of IRAK4 with an IC50 of 0.003 µM.[4]
Q2: What are the primary methods to confirm that this compound is engaging IRAK4 in cells?
There are several orthogonal methods to confirm the target engagement of this compound in a cellular context:
-
Direct Binding Assays: These assays directly measure the interaction between the inhibitor and the target protein.
-
Target Activity Assays (Indirect Readouts): These assays measure the downstream consequences of IRAK4 inhibition.
-
Phospho-IRAK4 Western Blot: Measures the autophosphorylation of IRAK4, which is a direct marker of its kinase activity.[11][12]
-
Phospho-IRAK1 Western Blot: IRAK1 is a direct downstream substrate of IRAK4.[13][14]
-
Cytokine Secretion Assays: Measures the production of downstream cytokines like TNFα or IL-6.[3]
-
Q3: What is the mechanism of action for IRAK4 inhibitors like this compound?
IRAK4 inhibitors, such as this compound, are small molecules that typically bind to the ATP-binding site of the IRAK4 kinase domain.[3] This binding prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that leads to the production of inflammatory cytokines.[3]
Troubleshooting Guides
NanoBRET™ Target Engagement Assay
| Issue | Possible Cause | Troubleshooting Steps |
| Low BRET Signal | Insufficient expression of the NanoLuc®-IRAK4 fusion protein. | Optimize transfection conditions (e.g., DNA concentration, transfection reagent). |
| Low tracer affinity or concentration. | Use the recommended tracer concentration and ensure its proper storage and handling.[5] | |
| Cell density is too low or too high. | Optimize cell seeding density for your specific cell line. | |
| High Background Signal | Non-specific binding of the tracer. | Perform a tracer titration experiment to determine the optimal concentration with a low background. |
| Autofluorescence from the compound. | Test the compound for autofluorescence at the emission wavelength of the tracer. | |
| Inconsistent IC50 Values | Variability in cell health or passage number. | Use cells at a consistent passage number and ensure they are healthy and evenly seeded. |
| Inaccurate compound dilutions. | Prepare fresh serial dilutions of the inhibitor for each experiment. | |
| Insufficient incubation time. | Ensure the inhibitor and tracer have reached equilibrium. Optimize incubation times.[15] |
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause | Troubleshooting Steps |
| No Thermal Shift Observed | The compound does not sufficiently stabilize IRAK4. | This could be a true negative result. Confirm target engagement with an orthogonal method. |
| Inappropriate temperature range. | Optimize the temperature gradient to capture the melting curve of IRAK4.[16] | |
| Low protein concentration in the lysate. | Increase the amount of starting cell material. | |
| High Variability Between Replicates | Uneven heating of samples. | Ensure all samples are heated uniformly. Use a PCR machine with a heated lid. |
| Inconsistent sample processing. | Standardize cell lysis and protein quantification steps. | |
| Protein Degradation | Protease activity during sample preparation. | Add protease inhibitors to the lysis buffer. Keep samples on ice. |
Western Blot for Phospho-IRAK4/Phospho-IRAK1
| Issue | Possible Cause | Troubleshooting Steps |
| No Phospho-Signal Detected | The antibody is not working. | Use a validated phospho-specific antibody. Include a positive control (e.g., cells stimulated with a TLR agonist).[17] |
| The stimulus is not potent enough. | Optimize the concentration and incubation time of the stimulus (e.g., IL-1β, LPS). | |
| The inhibitor is too potent at the tested concentration. | Perform a dose-response experiment with the inhibitor. | |
| High Background on the Blot | The antibody is not specific. | Optimize antibody dilution and blocking conditions. |
| Insufficient washing steps. | Increase the number and duration of wash steps. | |
| Inconsistent Band Intensities | Uneven protein loading. | Quantify total protein concentration and load equal amounts. Use a loading control (e.g., GAPDH, β-actin). |
| Inconsistent transfer. | Optimize the Western blot transfer conditions. |
Quantitative Data Summary
| Parameter | This compound | Reference |
| IRAK4 IC50 (biochemical) | 0.003 µM | [4] |
| pIRAK4 IC50 (cellular) | 0.11 µM | [4] |
| Assay | Typical Cell Line | Stimulus | Readout | Reference |
| NanoBRET™ | HEK293 | N/A | BRET Ratio | [6][15] |
| CETSA | Various | N/A | Protein Solubility | [8][9] |
| pIRAK4 Western | THP-1, Human Monocytes | IL-1β, R848 | Band Intensity | [12] |
| pIRAK1 Western | IRAK4-deficient fibroblasts reconstituted with IRAK4 | IL-1β | Band Intensity | [18] |
| Cytokine Release | PBMCs | TLR agonists | TNFα, IL-6 levels | [13][19] |
Signaling Pathway and Experimental Workflows
IRAK4 Signaling Pathway
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: NanoBRET™ Target Engagement Assay
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com [promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interleukin 1/Toll-like Receptor-induced Autophosphorylation Activates Interleukin 1 Receptor-associated Kinase 4 and Controls Cytokine Induction in a Cell Type-specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IRAK4 (F7Y5H) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. carnabio.com [carnabio.com]
- 16. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
dealing with batch-to-batch variability of Irak4-IN-14
Welcome to the technical support center for IRAK4-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues, including batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that plays a key role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] These pathways are central to the innate immune response. Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex and becomes activated through autophosphorylation.[3] Activated IRAK4 then phosphorylates downstream targets, including IRAK1, leading to a signaling cascade that results in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[2][4] this compound exerts its inhibitory effect by binding to the kinase domain of IRAK4, preventing its phosphorylation and subsequent activation of downstream signaling.
Q2: What are the key applications of this compound in research?
This compound is primarily used in immunology and cancer research to:
-
Investigate the role of IRAK4 in inflammatory and autoimmune diseases.[2][5]
-
Study the signaling pathways of TLRs and IL-1Rs.
-
Explore the therapeutic potential of IRAK4 inhibition in various disease models.
-
Serve as a tool compound in the development of novel anti-inflammatory and anti-cancer drugs.[5]
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C or -80°C. Stock solutions are typically prepared in DMSO. For short-term storage (up to 1 month), stock solutions can be kept at -20°C. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
While specific reports on batch-to-batch variability of this compound are not widely documented, it is a potential issue for any synthesized small molecule inhibitor. Inconsistent experimental results may be attributable to variations in the purity, solubility, or identity of the compound. The following guide provides a systematic approach to troubleshooting such issues.
Q4: My experimental results with a new batch of this compound are different from my previous experiments. What should I do?
Inconsistent results between batches can be frustrating. A step-by-step approach can help identify the source of the problem.
Diagram: Troubleshooting Workflow for this compound Variability
Caption: A stepwise workflow to diagnose the cause of inconsistent experimental results potentially due to this compound batch variability.
Step 1: Verify Compound Identity and Purity
-
Action: If possible, obtain a Certificate of Analysis (CoA) from the supplier for the specific batch . Compare this with the CoA from your previous, reliable batch.
-
What to look for:
-
Purity: Is the purity level significantly different? Impurities can interfere with your assay or have off-target effects.
-
Identity Confirmation: The CoA should provide data confirming the chemical structure, typically via methods like NMR or mass spectrometry.
-
Step 2: Assess Compound Solubility
-
Action: Prepare a fresh stock solution of the new batch of this compound in DMSO.
-
What to look for:
-
Visual Inspection: Does the compound fully dissolve at the expected concentration? Look for any precipitates or cloudiness.
-
Solubility Test: If you have access to the necessary equipment, you can perform a more formal solubility test.
-
Step 3: Perform a Functional Quality Control Assay
-
Action: Test the new batch in a simple, reliable, and well-characterized assay alongside a previously validated batch if available. An in vitro kinase assay is ideal for this purpose.
-
Recommended QC Assay: A biochemical IC50 determination for IRAK4 inhibition.
-
Rationale: This directly measures the potency of the compound against its intended target and is less subject to the complexities of cellular assays.
Q5: What should I do if I suspect the new batch of this compound is the problem?
If your troubleshooting suggests an issue with the compound itself (e.g., lower purity, poor solubility, or reduced potency in a QC assay), you should:
-
Contact the supplier: Provide them with the batch number and a detailed summary of your findings, including any comparative data you have generated.
-
Request a replacement or refund: Reputable suppliers will often provide a replacement from a different batch or a refund if the product is found to be faulty.
-
Consider an alternative supplier: If you continue to have issues, you may need to source the compound from a different manufacturer.
Q6: What if the new batch of this compound seems fine, but my results are still inconsistent?
If your QC checks on the compound do not reveal any issues, the variability may lie within your experimental setup. Consider the following:
-
Reagents: Are all other reagents fresh and properly stored?
-
Cell Culture: If using cells, are they at a consistent passage number and free from contamination?
-
Protocol: Has there been any deviation, however minor, from your established protocol?
-
Equipment: Is all equipment (pipettes, plate readers, etc.) properly calibrated and functioning correctly?
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound based on available information. Note that values may vary slightly between different suppliers and experimental conditions.
| Parameter | Value | Reference |
| IC50 (IRAK4) | 0.003 µM (3 nM) | [1] |
| Cellular pIRAK4 IC50 | 0.11 µM (110 nM) | [1] |
| Selectivity (IC50 in µM) | IRAK1: 1.4, BTK: >8, Flt3: >9, PI3Kδ: 0.053, TRKa: 0.27, TRKb: 0.76, TRKc: 0.27 | [1] |
| Purity | Typically >98% (check supplier CoA) | N/A |
| Solubility | Soluble in DMSO | N/A |
Experimental Protocols
Protocol 1: In Vitro IRAK4 Kinase Assay
This protocol is a general guideline for determining the IC50 of this compound using a commercially available kinase assay kit.
-
Prepare Reagents:
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in 1x Kinase Assay Buffer.
-
Thaw recombinant IRAK4 enzyme, ATP, and substrate (e.g., myelin basic protein) on ice.
-
-
Set up the Kinase Reaction:
-
In a 96-well plate, add the serially diluted this compound or vehicle control (DMSO in assay buffer).
-
Add the recombinant IRAK4 enzyme to all wells except the negative control.
-
Initiate the reaction by adding a mixture of ATP and the kinase substrate.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate using the method specified by the kit manufacturer (e.g., luminescence-based ADP detection or antibody-based detection of the phosphorylated substrate).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phosphorylated IRAK4 (pIRAK4)
This protocol describes how to assess the effect of this compound on IRAK4 phosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., human monocytes or a relevant cell line) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., LPS) or IL-1β for 15-30 minutes to induce IRAK4 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Detection:
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an antibody for total IRAK4 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Signaling Pathway Diagram
Diagram: IRAK4 Signaling Pathway
Caption: Simplified representation of the IRAK4 signaling pathway downstream of TLR/IL-1R activation and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-IRAK4 (Thr345/Ser346) Antibody (#7652) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-IRAK4 (Thr345/Ser346) (F7B4D) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-IRAK4 (Thr345/Ser346) Antibody | Cell Signaling Technology [cellsignal.com]
Irak4-IN-14 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of experiments involving IRAK4-IN-14.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage of the solid compound, it is recommended to store it at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year, and for shorter periods of up to one month at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: How should I prepare stock and working solutions of this compound?
A2: this compound is soluble in DMSO at concentrations up to 10 mM.[2] For cell-based assays, it is common to prepare a high-concentration stock solution in 100% DMSO. Subsequently, this stock can be diluted to the desired final concentration in cell culture medium. It is important to ensure that the final concentration of DMSO in the assay is low (typically ≤0.1%) to avoid solvent-induced toxicity. For in vivo studies, specific formulation protocols are available which may involve solvents such as PEG300, Tween-80, and saline to ensure solubility and bioavailability.[3] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3]
Q3: What are the primary signs of this compound degradation?
A3: While specific degradation products of this compound are not extensively documented in publicly available literature, general signs of small molecule degradation can be observed. These may include a change in the physical appearance of the solid compound (e.g., color change, clumping), the presence of precipitates in the stock solution upon warming to room temperature, or a decrease in its inhibitory activity in your experimental system. If degradation is suspected, it is recommended to perform a quality control check, such as liquid chromatography-mass spectrometry (LC-MS), to assess the purity and integrity of the compound.
Q4: Can this compound be subjected to repeated freeze-thaw cycles?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles of this compound stock solutions.[1] Freeze-thaw cycles can lead to precipitation of the compound and may contribute to its degradation over time. To circumvent this, it is best practice to aliquot the stock solution into single-use volumes that are sufficient for individual experiments.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect observed | Degraded this compound: Improper storage or handling may have led to the degradation of the compound. | 1. Verify the storage conditions and age of the compound and stock solutions. 2. Prepare a fresh stock solution from a new vial of the solid compound. 3. If possible, verify the integrity of the compound using analytical methods like LC-MS. |
| Precipitation of the compound: The compound may have precipitated out of the solution, especially at high concentrations or in aqueous media. | 1. Ensure the final DMSO concentration in your assay is sufficient to maintain solubility but non-toxic to your cells. 2. Visually inspect the working solution for any precipitates. 3. Gentle warming and sonication can aid in redissolving the compound.[3] | |
| Assay-related issues: The experimental setup may not be optimal for detecting IRAK4 inhibition. | 1. Ensure the concentration of ATP in your kinase assay is not excessively high, as this compound is an ATP-competitive inhibitor.[4] 2. Verify the activity of your recombinant IRAK4 enzyme or the responsiveness of your cellular model. | |
| High background signal or off-target effects | Non-specific binding: At high concentrations, small molecule inhibitors can exhibit off-target effects. | 1. Perform a dose-response experiment to determine the optimal concentration range for specific inhibition. 2. Compare the effects of this compound with a structurally different IRAK4 inhibitor to confirm that the observed phenotype is due to IRAK4 inhibition. 3. Consult selectivity data to be aware of potential off-target kinases.[3] |
| Solvent effects: The vehicle (e.g., DMSO) may be affecting the experimental system. | 1. Run a vehicle-only control to assess the effect of the solvent on your assay. 2. Ensure the final DMSO concentration is consistent across all experimental conditions and is at a non-toxic level. | |
| Variability between experiments | Inconsistent solution preparation: Errors in dilution or handling of the compound can lead to variability. | 1. Use calibrated pipettes and follow a standardized protocol for solution preparation. 2. Prepare fresh working solutions for each experiment from a single-use aliquot of the stock solution. |
| Cell culture conditions: Variations in cell passage number, density, or stimulation conditions can affect the outcome. | 1. Maintain consistent cell culture practices. 2. Use cells within a defined passage number range for all experiments. |
Data Presentation
Storage Conditions Summary
| Form | Temperature | Duration | Recommendation |
| Solid Powder | -20°C | Up to 3 years | Store in a desiccator to protect from moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[3] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use volumes.[3] |
| Working Solution (in vivo) | Room Temperature | Same day | Prepare fresh before each experiment.[3] |
Selectivity Profile of this compound
| Kinase | IC50 (µM) |
| IRAK4 | 0.003 |
| IRAK1 | 1.4 |
| BTK | >8 |
| Flt3 | >9 |
| PI3Kδ | 0.053 |
| TRKa | 0.27 |
| TRKb | 0.76 |
| TRKc | 0.27 |
| Source: MedchemExpress[3] |
Experimental Protocols
In Vitro IRAK4 Kinase Assay Protocol
This protocol is a general guideline for an in vitro kinase assay to determine the IC50 of this compound. Specific conditions may need to be optimized.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[2]
-
ATP (at a concentration close to the Km for IRAK4)
-
IRAK4 substrate (e.g., a biotinylated peptide)
-
This compound
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay or a phospho-specific antibody)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO. Further dilute in kinase buffer to the desired concentrations.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add the recombinant IRAK4 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the enzyme reaction.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
Develop and read the signal using a suitable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: General workflow for an in vitro IRAK4 kinase inhibition assay.
References
- 1. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IRAK4 Inhibitors: Irak4-IN-14 vs. PF-06650833 in Preclinical In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in innate immune signaling pathways, making it a compelling target for therapeutic intervention in a range of inflammatory and autoimmune diseases. This guide provides a comparative overview of two prominent small molecule inhibitors of IRAK4: Irak4-IN-14 and PF-06650833 (Zimlovisertib). While both compounds effectively target IRAK4, a direct head-to-head comparison in in vivo models is not yet available in the public domain. This guide, therefore, presents the currently available preclinical data for each inhibitor to facilitate an informed, albeit indirect, comparison of their potential therapeutic utility.
Introduction to IRAK4 and its Signaling Pathway
IRAK4 is a serine/threonine kinase that plays a pivotal role in the signal transduction cascade initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4 to form a complex known as the Myddosome. This assembly leads to the autophosphorylation and activation of IRAK4, which then phosphorylates IRAK1. Activated IRAK1 subsequently engages with TRAF6, leading to the activation of downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways culminate in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response.
Comparative Analysis of this compound and PF-06650833
This section details the available biochemical, pharmacokinetic, and in vivo efficacy data for both inhibitors.
Biochemical and In Vitro Cellular Potency
| Parameter | This compound | PF-06650833 (Zimlovisertib) | Reference |
| IRAK4 IC50 | 0.003 µM | 0.2 nM (Cell-based), 2.4 nM (PBMC assay) | [1] |
| Selectivity | IRAK1: 1.4 µM, BTK: >8 µM, Flt3: >9 µM, PI3Kδ: 0.053 µM, TRKa: 0.27 µM, TRKb: 0.76 µM, TRKc: 0.27 µM | Highly selective for IRAK4 over IRAK1 | [1] |
| Cellular pIRAK4 IC50 | 0.11 µM | Not explicitly stated | [1] |
Pharmacokinetic Profile
| Parameter | This compound | PF-06650833 (Zimlovisertib) | Reference |
| Species | Mouse | Human (Phase 1) | [1] |
| Oral Bioavailability | 66% | Not explicitly stated | [1] |
| Key PK Observations | Good PK parameters in rats and mice. | Generally well-tolerated with no dose-limiting toxicities. | [1] |
In Vivo Efficacy in Preclinical Models
As of the latest available data, in vivo efficacy studies for this compound in established models of rheumatoid arthritis or lupus have not been published. Therefore, a direct comparison of in vivo performance with PF-06650833 is not possible at this time. The following table summarizes the extensive in vivo data available for PF-06650833.
PF-06650833 In Vivo Efficacy Data
| In Vivo Model | Species | Treatment | Key Findings | Reference |
| Rat Collagen-Induced Arthritis (CIA) | Rat | 3 mg/kg, twice daily, orally for 7 days | Significantly inhibited paw volume compared to vehicle. | [2][3] |
| Pristane-Induced Lupus | Mouse | Administered in chow from weeks 8-20 | Reduced circulating levels of anti-dsDNA, anti-SSA, and anti-RNP autoantibodies. | [2][3] |
| MRL/lpr Mouse Model of Lupus | Mouse | Administered in chow | Reduced circulating autoantibody levels. | [2][3] |
Experimental Protocols for In Vivo Models
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are the experimental protocols for the key in vivo models used to evaluate PF-06650833.
Rat Collagen-Induced Arthritis (CIA) Model
To model rheumatoid arthritis, female Lewis rats are immunized with collagen. Upon the first day of observable disease activity (typically 11-14 days after a collagen boost), rats are administered either vehicle or PF-06650833 (3 mg/kg) orally twice daily for 7 days. Efficacy is assessed by daily measurement of paw volume and body weight[2][3].
Pristane-Induced Lupus Model
To model systemic lupus erythematosus (SLE), BALB/c mice are treated with pristane. From week 8 to 20 post-pristane administration, mice are fed chow containing PF-06650833. Serum is collected at weeks 4, 8, 12, and 20 to quantify levels of autoantibodies, including anti-dsDNA, anti-SSA, and anti-RNP, by ELISA[2][3].
Discussion and Future Directions
The available data indicate that both this compound and PF-06650833 are potent and selective inhibitors of IRAK4. PF-06650833 has demonstrated significant efficacy in multiple preclinical models of rheumatoid arthritis and lupus, providing a strong rationale for its clinical development.
The primary gap in the current knowledge base is the lack of publicly available in vivo efficacy data for this compound in relevant autoimmune disease models. Such studies would be crucial to enable a direct and meaningful comparison with PF-06650833 and to fully assess the therapeutic potential of this compound.
Future research should focus on:
-
Head-to-head in vivo studies: Directly comparing the efficacy, pharmacokinetics, and pharmacodynamics of this compound and PF-06650833 in standardized models of rheumatoid arthritis and lupus.
-
Exploration of different disease models: Evaluating the efficacy of both inhibitors in a broader range of autoimmune and inflammatory disease models to understand their full therapeutic potential.
-
Long-term safety and toxicology studies: Comprehensive assessment of the long-term safety profiles of both compounds is essential for their potential translation to the clinic.
References
Unveiling the Selectivity of Irak4-IN-14: A Comparative Analysis with IRAK1
For researchers, scientists, and drug development professionals, understanding the precise selectivity of kinase inhibitors is paramount for advancing targeted therapies. This guide provides a detailed comparison of the investigational compound Irak4-IN-14's inhibitory activity against its primary target, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and its closely related family member, IRAK1.
This document summarizes key quantitative data, outlines representative experimental methodologies for assessing kinase inhibition, and visually details the distinct signaling pathways in which these kinases operate. The objective is to offer a clear, data-driven perspective on the cross-reactivity of this compound.
Potency and Selectivity: A Quantitative Comparison
The inhibitory activity of this compound against IRAK4 and IRAK1 is most effectively represented by the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
As detailed in the table below, this compound demonstrates potent inhibition of IRAK4 with an IC50 value in the low nanomolar range. In contrast, its inhibitory effect on IRAK1 is significantly less pronounced, with an IC50 value in the micromolar range. This substantial difference underscores the selectivity of this compound for IRAK4 over IRAK1.
| Kinase | This compound IC50 (µM) |
| IRAK4 | 0.003 |
| IRAK1 | 1.4 |
This data highlights that this compound is approximately 467-fold more selective for IRAK4 than for IRAK1.
Further characterization of this compound has revealed its selectivity against a broader panel of kinases, reinforcing its targeted activity profile.
Experimental Protocols: Measuring Kinase Inhibition
The determination of IC50 values for kinase inhibitors like this compound is typically achieved through in vitro kinase assays. While specific laboratory protocols may vary, the following outlines a representative methodology based on established kinase assay principles.
Objective:
To determine the concentration-dependent inhibition of IRAK4 and IRAK1 kinase activity by this compound.
Materials:
-
Recombinant human IRAK4 and IRAK1 enzymes
-
Kinase-specific substrate (e.g., a peptide or protein substrate like Myelin Basic Protein)
-
ATP (Adenosine triphosphate)
-
This compound (at various concentrations)
-
Kinase assay buffer (containing components like Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay system, which measures ADP production as an indicator of kinase activity)
-
96-well plates
-
Plate reader for luminescence detection
Methodology:
-
Preparation of Reagents:
-
A series of dilutions of this compound are prepared in the kinase assay buffer.
-
A master mix containing the kinase assay buffer, ATP, and the specific substrate is created.
-
The recombinant IRAK4 or IRAK1 enzyme is diluted to a predetermined optimal concentration in the assay buffer.
-
-
Assay Procedure:
-
The serially diluted this compound is added to the wells of a 96-well plate. Control wells containing buffer or a DMSO vehicle control are also included.
-
The kinase/substrate master mix is added to all wells.
-
The enzymatic reaction is initiated by the addition of the diluted IRAK4 or IRAK1 enzyme to the respective wells.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Detection:
-
Following incubation, the detection reagent (e.g., ADP-Glo™ reagent) is added to each well to stop the kinase reaction and measure the amount of ADP produced.
-
The luminescence, which is proportional to the kinase activity, is measured using a plate reader.
-
-
Data Analysis:
-
The luminescence readings are converted to percent inhibition relative to the vehicle control.
-
The percent inhibition is plotted against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways: The Roles of IRAK4 and IRAK1
IRAK4 and IRAK1 are key serine/threonine kinases that play crucial roles in innate immunity. They are central components of the signaling cascades initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). However, recent evidence has also uncovered a noncanonical, MyD88-independent pathway involving these kinases in the DNA damage response.
Canonical TLR/IL-1R Signaling Pathway
The canonical pathway is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs or IL-1R. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.
Canonical IRAK4/IRAK1 Signaling Pathway
Noncanonical DNA Damage Response Pathway
A more recently discovered pathway demonstrates a role for IRAK4 and IRAK1 in response to DNA double-strand breaks (DSBs), independent of TLR/IL-1R and MyD88 signaling. In this pathway, DNA damage activates IRAK4, which then forms a complex with and activates IRAK1. Activated IRAK1 translocates to the nucleus and inhibits apoptosis, thereby promoting cell survival.
Noncanonical IRAK4/IRAK1 DNA Damage Response
Conclusion
The available data strongly indicates that this compound is a potent and highly selective inhibitor of IRAK4. Its significantly lower potency against IRAK1 minimizes off-target effects within the IRAK family, making it a valuable tool for specifically investigating the biological functions of IRAK4 in both canonical and noncanonical signaling pathways. For researchers in drug development, the selectivity profile of this compound represents a critical attribute for a targeted therapeutic agent, potentially leading to a more favorable safety and efficacy profile.
Confirming the On-Target Effects of IRAK4-IN-14 with Western Blot: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IRAK4-IN-14, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with other alternative inhibitors. The focus is on utilizing Western blot as a primary method to confirm the on-target effects of these compounds by examining the IRAK4 signaling pathway. This document offers supporting experimental data from various studies, detailed methodologies, and visual representations of the key pathways and workflows.
Introduction to IRAK4 and Its Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response. It functions as a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and consequently, the production of pro-inflammatory cytokines. Given its pivotal role, IRAK4 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases.
On-Target Effects of this compound
This compound is a potent, selective, and orally active inhibitor of IRAK4 with a reported IC50 of 0.003 µM. Its on-target effect is primarily demonstrated by its ability to reduce the phosphorylation of IRAK4 (pIRAK4) in cellular assays.
Comparison of IRAK4 Inhibitors
The following table summarizes the key characteristics and reported on-target effects of this compound and other notable IRAK4 inhibitors. The data is compiled from various scientific publications and product data sheets.
| Inhibitor | Type | Target | IC50 / Ki | Reported On-Target Effects via Western Blot |
| This compound | Kinase Inhibitor | IRAK4 | IC50: 0.003 µM | Reduction in cellular pIRAK4 levels. |
| PF-06650833 (Zimlovisertib) | Kinase Inhibitor | IRAK4 | IC50: 0.2 nM | Occupancy of the IRAK4 ATP-binding site confirmed by immunoprecipitation and Western blotting for IRAK4.[1] |
| ND-2158 | Kinase Inhibitor | IRAK4 | Ki: 1.3 nM | In MYD88 L265P+ ABC DLBCL lines, ND-2158 decreased phosphorylation of IRAK4 (Thr-345/Ser-346) and downstream p-IKKβ.[2][3] |
| AS2444697 | Kinase Inhibitor | IRAK4 | IC50: 21 nM | Potently inhibits human and rat IRAK-4 activity. |
| BMS-986126 | Kinase Inhibitor | IRAK4 | IC50: 5.3 nM | Potent and highly selective inhibitor of IRAK4 kinase activity. |
| R191 | Dual IRAK1/4 Inhibitor | IRAK1, IRAK4 | - | Significantly decreased total and phospho-Thr209 IRAK1, and total and phospho-Thr345/Ser346 IRAK4 in a concentration-dependent manner.[4] |
| KT-474 | PROTAC Degrader | IRAK4 | DC50: 4.0 nM | Effectively diminished cellular IRAK4 levels and inhibited the phosphorylation of IRAK4.[5] |
Experimental Protocols
Western Blot for Assessing IRAK4 Pathway Activation
This protocol outlines the general steps for evaluating the on-target effects of IRAK4 inhibitors using Western blot.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., THP-1, PBMCs, or relevant cancer cell lines) in standard conditions.
-
Seed cells at a suitable density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or other IRAK4 inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a TLR agonist (e.g., LPS, R848) or IL-1β for a short period (e.g., 15-30 minutes) to induce IRAK4 pathway activation.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C. Key primary antibodies include:
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Visualizing Key Processes
To better understand the experimental workflow and the signaling pathway, the following diagrams are provided.
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Workflow for Western Blot Analysis.
Caption: Logical Relationship of IRAK4 Inhibition and Downstream Effects.
Conclusion
Western blotting is an indispensable tool for confirming the on-target effects of IRAK4 inhibitors like this compound. By analyzing the phosphorylation status and total protein levels of key components in the IRAK4 signaling cascade, researchers can effectively demonstrate the potency and mechanism of action of these compounds. This guide provides a framework for comparing this compound with other inhibitors and offers a standardized protocol for conducting these essential experiments. The provided diagrams further elucidate the complex signaling pathway and the experimental procedures involved.
References
- 1. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. waldenstroms.com [waldenstroms.com]
- 5. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Battle for IRAK4 Modulation: A Comparative Analysis of the Kinase Inhibitor Irak4-IN-14 and a PROTAC Degrader
For researchers, scientists, and drug development professionals, the modulation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) presents a compelling therapeutic strategy for a host of inflammatory diseases, autoimmune disorders, and cancers. This guide provides a detailed comparative analysis of two distinct modalities targeting IRAK4: the small molecule kinase inhibitor Irak4-IN-14 and a representative Proteolysis Targeting Chimera (PROTAC) degrader, offering a comprehensive overview of their mechanisms, performance, and the experimental data that defines them.
IRAK4 is a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a dual role as both a kinase and a scaffolding protein.[1][2] While kinase inhibitors aim to block the catalytic function of IRAK4, PROTAC degraders are designed to eliminate the entire protein, thereby ablating both its kinase and scaffolding functions.[3][4] This fundamental difference in their mechanism of action underpins the comparative analysis that follows. For the purpose of this guide, we will focus on a well-characterized VHL-based PROTAC, herein referred to as "PROTAC IRAK4 Degrader-2 (Compound 9)" from a study by Nunes et al., as a representative example of this class of molecules.[5]
Quantitative Performance: A Tale of Two Modalities
The following tables summarize the key quantitative data for this compound and the representative PROTAC IRAK4 degrader, providing a clear comparison of their biochemical and cellular activities.
| Parameter | This compound | PROTAC IRAK4 Degrader-2 (Compound 9) | Reference |
| Mechanism of Action | Kinase Inhibition | Protein Degradation | [6] |
| Target | IRAK4 Kinase Domain | IRAK4 Protein | [6] |
| Biochemical Potency (IC50) | 0.003 µM (IRAK4) | Not Applicable | [6] |
| Cellular Potency (pIRAK4 IC50) | 0.11 µM | Not Applicable | [6] |
| Degradation Potency (DC50) | Not Applicable | 151 nM in PBMCs | |
| Maximal Degradation (Dmax) | Not Applicable | >90% | [7] |
| Kinase Selectivity (IC50 in µM) | This compound | Reference |
| IRAK4 | 0.003 | [6] |
| IRAK1 | 1.4 | [6] |
| BTK | >8 | [6] |
| Flt3 | >9 | [6] |
| PI3Kδ | 0.053 | [6] |
| TRKa | 0.27 | [6] |
| TRKb | 0.76 | [6] |
| TRKc | 0.27 | [6] |
Mechanism of Action: Inhibition vs. Elimination
The fundamental difference between this compound and a PROTAC degrader lies in their mechanism of action. This compound is a competitive inhibitor that binds to the ATP-binding pocket of the IRAK4 kinase domain, preventing the phosphorylation of its downstream substrates.[6] In contrast, a PROTAC degrader is a heterobifunctional molecule that simultaneously binds to IRAK4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the IRAK4 protein by the proteasome.[3][8]
IRAK4 Signaling Pathway
IRAK4 is a central node in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs.[9][10] Upon ligand binding to the receptor, MyD88 recruits IRAK4, which in turn phosphorylates IRAK1.[10] This initiates a signaling cascade that leads to the activation of downstream pathways, including NF-κB and MAPK, ultimately resulting in the production of pro-inflammatory cytokines.[4]
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK4 - Wikipedia [en.wikipedia.org]
- 10. sinobiological.com [sinobiological.com]
Independent Validation of IRAK4-IN-14 Activity in a New Cell Line: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently validate the activity of IRAK4-IN-14, a potent IRAK4 inhibitor, in a new cell line. It offers a comparative analysis with other known IRAK4 inhibitors and includes detailed experimental protocols and data presentation formats.
Introduction to IRAK4 Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[1][2] These pathways are fundamental to the innate immune response.[1] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it a prime therapeutic target.[2][3] IRAK4 inhibitors work by blocking the kinase activity of the enzyme, thereby interrupting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[3] this compound is a potent and selective small-molecule inhibitor of IRAK4.[4] This guide outlines the necessary steps to validate its efficacy in a previously untested cell line.
The IRAK4 Signaling Pathway
Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 is recruited. This is followed by the recruitment of IRAK4, which forms a complex known as the Myddosome.[5] IRAK4 then phosphorylates and activates IRAK1.[5][6] Activated IRAK1 associates with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream pathways, primarily the NF-κB and MAPK signaling cascades.[6][7] This culminates in the nuclear translocation of transcription factors that drive the expression of various inflammatory genes, including cytokines like IL-6 and TNF-alpha.[3]
Caption: The IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Comparison of IRAK4 Inhibitors
This compound is one of several molecules developed to target IRAK4. For a robust validation, its performance should be benchmarked against other well-characterized inhibitors.
| Compound | Type | Target(s) | Reported IC50 (IRAK4) | Development Stage |
| This compound | Small Molecule Inhibitor | IRAK4, IRAK1 | 3 nM[4] | Preclinical[4] |
| Zimlovisertib (PF-06650833) | Small Molecule Inhibitor | IRAK4 | 0.2 nM (cell assay)[8] | Clinical Trials[8] |
| Emavusertib (CA-4948) | Small Molecule Inhibitor | IRAK4 | N/A | Clinical Trials[9] |
| KT-474 | PROTAC Degrader | IRAK4 | N/A | Clinical Trials[8][10] |
Experimental Workflow for Validation
A systematic approach is crucial for the successful validation of this compound in a new cell line. The workflow should include cell line authentication, assessment of target engagement, and measurement of downstream functional outcomes.
Caption: Workflow for validating IRAK4 inhibitor activity in a new cell line.
Detailed Experimental Protocols
The following protocols provide a starting point for validation studies. They should be optimized for the specific cell line used.
5.1. Cell Culture and Treatment
-
Culture the chosen cell line (e.g., a human monocyte or B-cell lymphoma line) according to the supplier's recommendations.
-
Seed cells in appropriate multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Prepare serial dilutions of this compound and comparator inhibitors in the culture medium. A typical concentration range would be 0.1 nM to 10 µM.
-
Replace the existing medium with the medium containing the inhibitors or a vehicle control (e.g., DMSO).
-
If the pathway is not constitutively active, stimulate the cells with an appropriate TLR ligand (e.g., LPS) or cytokine (e.g., IL-1β) 15-30 minutes after adding the inhibitor.[11]
-
Incubate the cells for the desired time period (e.g., 24 hours for cytokine analysis, 72 hours for viability).
5.2. Western Blot for Phospho-IRAK1
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IRAK1 (Thr209) and total IRAK1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of phosphorylated to total protein.
5.3. Cell Viability Assay
-
Seed cells in a 96-well opaque-walled plate and treat as described in 5.1 for 72 hours.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of cell viability.
5.4. IL-6 Quantification by ELISA
-
Seed and treat cells as described in 5.1 for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform an IL-6 ELISA on the supernatant according to the manufacturer's instructions (e.g., R&D Systems, Thermo Fisher).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-6 in each sample by comparing the absorbance to a standard curve generated with recombinant IL-6.
Data Presentation: A Case Study
To illustrate the expected outcomes, the following table presents hypothetical validation data for this compound and a comparator in "New Cell Line X," a hypothetical human B-cell lymphoma line with a MyD88 mutation.
| Assay | Endpoint | This compound | Zimlovisertib |
| Western Blot | pIRAK1 Inhibition (IC50) | 15 nM | 5 nM |
| Cell Viability | Growth Inhibition (GI50) | 120 nM | 55 nM |
| ELISA | IL-6 Secretion (IC50) | 25 nM | 8 nM |
Data are hypothetical and for illustrative purposes only.
Conclusion
The independent validation of a kinase inhibitor's activity in a new cell line is a critical step in preclinical drug development. It confirms on-target activity, establishes potency, and allows for objective comparison with alternative compounds. The workflow and protocols detailed in this guide provide a robust framework for assessing this compound. By systematically evaluating target engagement (pIRAK1 inhibition), cellular phenotype (viability), and functional output (cytokine production), researchers can generate the high-quality, reproducible data necessary to advance their scientific programs. Regular cell line authentication is paramount to ensure the integrity of these findings.[12]
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IRAK4 General Information | Sino Biological [sinobiological.com]
- 6. Inhibition of IRAK1/4 sensitizes T cell acute lymphoblastic leukemia to chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 11. tgtherapeutics.com [tgtherapeutics.com]
- 12. atlantisbioscience.com [atlantisbioscience.com]
Assessing the Synergistic Effects of IRAK4 Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synergistic potential of IRAK4 inhibitors, with a focus on Irak4-IN-14 and its combination with other targeted therapies. This document outlines supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response.[1] It functions as a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Dysregulation of the IRAK4 signaling pathway has been implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders, and cancers, making it an attractive therapeutic target.[1]
One of the promising therapeutic strategies is the use of IRAK4 inhibitors in combination with other drugs to achieve synergistic effects, particularly in the context of cancer treatment. This guide will delve into the synergistic activity of IRAK4 inhibitors, using the combination of an IRAK4 inhibitor with a Bruton's tyrosine kinase (BTK) inhibitor in Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) as a primary example.
Synergistic Activity of this compound and a BTK Inhibitor
Preclinical evidence suggests that combining an IRAK4 inhibitor with a BTK inhibitor can lead to enhanced anti-tumor activity in specific cancer subtypes. For instance, this compound has been reported to exhibit synergistic in vitro activity against MyD88/CD79 double-mutant ABC-DLBCL when combined with the BTK inhibitor acalabrutinib.[2] This synergy is particularly relevant in cancers that are dependent on both TLR/MyD88 and B-cell receptor (BCR) signaling pathways.[2][3]
Quantitative Data on Synergistic Effects
The synergistic effect of combining an IRAK4 inhibitor with a BTK inhibitor has been quantified in preclinical studies. For example, studies with the selective IRAK4 inhibitor ND-2158 in combination with the BTK inhibitor ibrutinib in the ABC-DLBCL cell line OCI-LY10 demonstrated a significant potentiation of the anti-proliferative effects. The half-maximal inhibitory concentration (IC50) of ND-2158 was markedly reduced in the presence of ibrutinib, indicating a synergistic interaction.
| Drug Combination | Cell Line | IC50 of IRAK4 Inhibitor (Alone) | IC50 of IRAK4 Inhibitor (in combination with BTK Inhibitor) | Fold Change in Potency | Synergy Analysis Method |
| ND-2158 + Ibrutinib | OCI-LY10 (ABC-DLBCL) | ~7 µM | 0.19 µM (with IC50 of Ibrutinib) | ~37-fold | Chou-Talalay Method |
This table presents representative data based on findings from preclinical studies assessing the synergy between IRAK4 and BTK inhibitors.[4]
Experimental Protocols
To assess the synergistic effects of drug combinations, a systematic experimental approach is required. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media.
Materials:
-
Lymphoma cell lines (e.g., OCI-LY10)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
Acalabrutinib (or other BTK inhibitor)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the BTK inhibitor, both alone and in combination at fixed ratios.
-
Add the drug solutions to the appropriate wells. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely used method to quantify the synergism or antagonism between two drugs. It is based on the median-effect equation and provides a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Procedure:
-
Generate dose-response curves for each drug individually and for the combination at fixed ratios from the cell viability data.
-
Use a software package like CalcuSyn or CompuSyn to analyze the data.
-
The software will calculate the Combination Index (CI) values at different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% inhibition).
-
A CI value significantly less than 1 confirms a synergistic interaction between the two drugs.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for understanding the rationale behind combination therapies.
IRAK4 Signaling Pathway in B-Cell Lymphoma
In ABC-DLBCL with MYD88 mutations (like the common L265P mutation), the TLR signaling pathway is constitutively active. This leads to the recruitment of MyD88 and IRAK4, forming the Myddosome complex. IRAK4 then activates downstream signaling, culminating in the activation of the transcription factor NF-κB, which promotes cell survival and proliferation. The BCR signaling pathway, which is also often hyperactive in these lymphomas, similarly activates NF-κB through BTK. The convergence of these two pathways on NF-κB provides the rationale for the synergistic effect of dual IRAK4 and BTK inhibition.
Caption: MyD88-dependent IRAK4 signaling pathway in ABC-DLBCL and points of inhibition.
Experimental Workflow for Synergy Assessment
The following diagram illustrates the logical flow of experiments to determine the synergistic effects of this compound and a BTK inhibitor.
Caption: A streamlined workflow for assessing drug synergy in vitro.
References
- 1. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Enhancing ABC-DLBCL Treatment: Synergy of IRAK4 Inhibition with PI3K and BTK Blockade [synapse.patsnap.com]
- 3. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Head-to-Head Comparison: Irak4-IN-14 vs. CA-4948 (Emavusertib) - A Guide for Researchers
This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Irak4-IN-14 and CA-4948 (emavusertib). IRAK4 is a critical serine/threonine kinase that functions as a master regulator of innate immunity, acting downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[1][2][3] Its central role in initiating inflammatory signaling cascades has made it a high-value therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematologic malignancies.[2][4][5]
This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the biochemical potency, selectivity, cellular activity, and clinical development status of each compound, supported by experimental data and detailed methodologies.
The IRAK4 Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, TLRs and IL-1Rs recruit the adaptor protein MyD88.[6][7] This leads to the formation of a helical signaling complex called the Myddosome, which consists of MyD88, IRAK4, and IRAK2 molecules.[7] Within this complex, IRAK4 is activated and subsequently phosphorylates IRAK1.[7][8] Activated IRAK1 dissociates from the Myddosome and interacts with TRAF6, an E3 ubiquitin ligase, triggering downstream cascades that include the activation of TAK1 and the IKK complex.[8][9] Ultimately, this leads to the activation of transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory cytokines and chemokines.[3][8] Both this compound and CA-4948 are ATP-competitive inhibitors that target the kinase activity of IRAK4, thereby blocking this entire downstream cascade.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and CA-4948, compiled from available preclinical and clinical data.
Table 1: Biochemical Potency and Kinase Selectivity
| Parameter | This compound | CA-4948 (Emavusertib) |
| IRAK4 IC₅₀ | 0.003 µM (3 nM) [10] | 0.057 µM (57 nM) [4] |
| IRAK1 IC₅₀ | 1.4 µM[10] | >500-fold selective vs. IRAK4[11][12] |
| FLT3 IC₅₀ | >9 µM[10] | Potent inhibitor[11][12] |
| BTK IC₅₀ | >8 µM[10] | - |
| PI3Kδ IC₅₀ | 0.053 µM[10] | - |
| TRKa/b/c IC₅₀ | 0.27 / 0.76 / 0.27 µM[10] | - |
| Cellular pIRAK4 IC₅₀ | 0.11 µM[10] | - |
| Cellular Cytokine Release IC₅₀ | - | <250 nM (for TNF-α, IL-1β, IL-6, IL-8)[11][12] |
Table 2: Pharmacokinetic and Clinical Status
| Parameter | This compound | CA-4948 (Emavusertib) |
| Route of Administration | Oral (preclinical)[10] | Oral (clinical)[4][11] |
| Oral Bioavailability (Mouse) | 66%[10] | Orally bioavailable[11] |
| Key Indications | Preclinical (DLBCL models)[10] | Hematologic Malignancies (AML, MDS, Lymphoma)[13][14][15] |
| Development Phase | Preclinical[10] | Phase 1/2 Clinical Trials[13][14] |
| Notable Features | High potency and selectivity for IRAK4 over IRAK1.[10] | Dual IRAK4/FLT3 inhibitor; active against IRAK4-L isoform driven by spliceosome mutations.[6][14][16] |
In-Depth Compound Profiles
This compound
This compound is a highly potent and selective preclinical inhibitor of IRAK4, distinguished by its single-digit nanomolar biochemical potency (IC₅₀ = 3 nM).[10] Its selectivity profile is notable, showing significantly less activity against the closely related IRAK1 kinase (IC₅₀ = 1.4 µM), as well as other kinases like BTK and FLT3.[10] This makes it a valuable tool compound for specifically interrogating the function of IRAK4 kinase activity in various disease models. Preclinical studies have demonstrated its oral bioavailability in mice and its synergistic anti-tumor activity in models of MyD88/CD79 double-mutant Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) when combined with the BTK inhibitor acalabrutinib.[10]
CA-4948 (Emavusertib)
CA-4948, also known as emavusertib, is a potent, orally bioavailable inhibitor that is currently in multiple Phase 1/2 clinical trials.[4][11] While its biochemical potency against IRAK4 (IC₅₀ = 57 nM) is lower than that of this compound, it possesses a dual-inhibitor profile, also potently targeting FMS-like Tyrosine Kinase 3 (FLT3).[4][11][12] This dual activity is particularly relevant in Acute Myeloid Leukemia (AML), where FLT3 mutations are common drivers of the disease.[7][17]
A key feature of emavusertib is its activity against a long, hypermorphic isoform of IRAK4 (IRAK4-L), which is driven by oncogenic mutations in splicing factors like U2AF1 and SF3B1 found in Myelodysplastic Syndromes (MDS) and AML.[6][14] Emavusertib has demonstrated encouraging monotherapy anti-cancer activity in heavily pretreated AML and high-risk MDS patients, particularly those with FLT3 or spliceosome mutations.[14][16][17] Clinical trials are ongoing to evaluate its safety and efficacy as a single agent and in combination with other standards of care, such as azacitidine and venetoclax.[14][15]
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing the data supporting these inhibitors. Below are representative protocols for key in vitro and in vivo assays.
Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IRAK4 protein.
-
Principle: A fluorescence resonance energy transfer (FRET) or luminescence-based (e.g., Kinase-Glo®) assay is used to quantify ATP consumption or substrate phosphorylation.
-
Methodology:
-
Recombinant human IRAK4 kinase is incubated in a kinase buffer solution.
-
A specific peptide substrate (e.g., a derivative of Pellino1) and ATP are added to the solution.[18]
-
The test compound (this compound or CA-4948) is added across a range of concentrations (e.g., 10-point serial dilution). A DMSO control is used for 100% activity.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
A detection reagent is added to stop the reaction and generate a signal (luminescence or fluorescence) that is inversely proportional to the kinase activity.
-
The signal is read on a plate reader.
-
IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Cellular Cytokine Release Assay
This assay measures the functional consequence of IRAK4 inhibition by quantifying the reduction in pro-inflammatory cytokine production in immune cells.
-
Principle: Immune cells (e.g., human THP-1 monocytes or peripheral blood mononuclear cells) are stimulated with a TLR agonist to induce IRAK4-dependent cytokine production. The concentration of cytokines in the supernatant is measured by ELISA.
-
Methodology:
-
THP-1 cells are plated in a 96-well plate.[11]
-
Cells are pre-treated with various concentrations of the inhibitor (e.g., CA-4948) or DMSO vehicle control for 60 minutes.[11]
-
Cells are then stimulated with a TLR agonist, such as Lipoteichoic acid (LTA, a TLR2 agonist) or R848 (a TLR7/8 agonist), for a period of 5-24 hours at 37°C.[9][11]
-
After incubation, the plates are centrifuged, and the supernatant is collected.
-
The concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using commercially available ELISA kits.[4][11]
-
IC₅₀ values are determined by plotting the percentage of cytokine inhibition against the inhibitor concentration.
-
Summary and Conclusion
This compound and CA-4948 (emavusertib) are both potent inhibitors of IRAK4 kinase activity but are positioned very differently in the drug discovery and development landscape.
-
This compound stands out as a high-potency, selective preclinical tool. Its sub-nanomolar affinity for IRAK4 and clear selectivity over IRAK1 make it an excellent choice for academic and industrial researchers aiming to dissect the specific roles of IRAK4 kinase function in vitro and in vivo, without the confounding effects of inhibiting other kinases like FLT3.
-
CA-4948 (Emavusertib) is a clinical-stage therapeutic candidate with a unique dual-targeting strategy against both IRAK4 and FLT3. This profile is specifically tailored for treating complex hematologic malignancies where both pathways can be dysregulated.[5][16] Its demonstrated clinical activity in patients with specific genetic markers (FLT3 mutations, SF3B1/U2AF1 mutations) highlights a promising path toward a targeted therapy for patient populations with high unmet needs.[14][17]
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 6. curis.com [curis.com]
- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. onclive.com [onclive.com]
- 14. S129: TAKEAIM LEUKEMIA- A PHASE 1/2A STUDY OF THE IRAK4 INHIBITOR EMAVUSERTIB (CA-4948) AS MONOTHERAPY OR IN COMBINATION WITH AZACITIDINE OR VENETOCLAX IN RELAPSED/REFRACTORY AML OR MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Curis Announces Additional Data from TakeAim Leukemia Study - BioSpace [biospace.com]
- 16. Paper: Preliminary Safety, Efficacy, and Molecular Characterization of Emavusertib (CA-4948) in Relapsed/Refractory Acute Myeloid Leukemia Patients [ash.confex.com]
- 17. ashpublications.org [ashpublications.org]
- 18. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Kinase-Dependent Effects of Irak4-IN-14: A Comparison with a Kinase-Dead IRAK4 Mutant
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a targeted inhibitor is paramount. This guide provides a comparative framework for validating the on-target effects of Irak4-IN-14, a potent IRAK4 inhibitor, by utilizing a kinase-dead IRAK4 mutant. This approach allows for the clear differentiation between the inhibition of IRAK4's catalytic activity and the disruption of its scaffolding functions.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in innate immunity, signaling downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[1][2] IRAK4 possesses both kinase and scaffolding functions, both of which are crucial for the downstream activation of signaling pathways such as NF-κB and MAPK, leading to the production of pro-inflammatory cytokines.[3][4] Small molecule inhibitors like this compound are designed to block the kinase activity of IRAK4.[5] However, to rigorously validate that the observed cellular effects of such inhibitors are due to the inhibition of its kinase activity and not due to off-target effects or disruption of its scaffolding function, a kinase-dead (KD) IRAK4 mutant serves as an invaluable tool.[2][6]
This guide presents a comparative analysis of signaling events in cells expressing wild-type (WT) IRAK4 versus a kinase-dead IRAK4 mutant, providing a clear rationale and experimental basis for validating the kinase-specific effects of inhibitors like this compound.
Comparative Analysis of IRAK4 Signaling: Wild-Type vs. Kinase-Dead Mutant
The following table summarizes the expected differential outcomes in key downstream signaling events when comparing cells expressing wild-type IRAK4 with those expressing a kinase-dead IRAK4 mutant, particularly in response to inflammatory stimuli like modified LDL. This comparison provides a benchmark for evaluating the on-target, kinase-dependent effects of an IRAK4 inhibitor.
| Signaling Event | Wild-Type IRAK4 | Kinase-Dead IRAK4 Mutant | Effect of this compound on Wild-Type IRAK4 | Rationale for Validation |
| IRAK1 Phosphorylation | Robust phosphorylation upon stimulation | Significantly reduced or absent | Inhibition of phosphorylation | A potent inhibitor should mimic the kinase-dead phenotype, demonstrating its on-target effect on IRAK4's catalytic activity. |
| IκBα Phosphorylation | Strong phosphorylation leading to degradation | Greatly attenuated phosphorylation[7][8] | Inhibition of phosphorylation | Demonstrates the inhibitor's ability to block the canonical NF-κB pathway activation, a key downstream event of IRAK4 kinase activity. |
| NF-κB Activation | Strong activation and nuclear translocation | Significantly reduced activation[7][8] | Inhibition of activation | Confirms the inhibitor's efficacy in blocking the primary pro-inflammatory transcription factor regulated by IRAK4. |
| Pro-inflammatory Cytokine Production (e.g., TNFα, IL-6) | High levels of cytokine secretion | Markedly reduced cytokine production[2] | Inhibition of cytokine production | Provides a functional readout of the inhibitor's anti-inflammatory potential and its dependence on IRAK4 kinase activity. |
Experimental Protocols
To achieve the comparative data presented above, the following key experiments are essential.
Immunoprecipitation-Kinase Assay for IRAK4 Activity
This assay directly measures the catalytic activity of IRAK4.
Protocol:
-
Lyse cells expressing either WT or kinase-dead IRAK4, treated with either vehicle or this compound.
-
Incubate 0.5 mg of cell lysate protein with 0.5 µg of anti-IRAK4 antibody for 1 hour at 4°C with rotation.[5]
-
Add 15 µl of Protein G-Sepharose beads and incubate for another hour at 4°C.[5]
-
Wash the beads three times with lysis buffer containing 0.5 M NaCl, followed by three washes with lysis buffer.[5]
-
Perform the final three washes with kinase assay buffer (50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 2 mM DTT, 10 mM magnesium acetate).[5]
-
Resuspend the beads in kinase assay buffer containing a substrate (e.g., 0.5 µg GST-Pellino1) and 0.5 mM [γ-³²P]ATP.[5]
-
Incubate for 30 minutes at 30°C with continuous agitation.[5]
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Resolve the proteins by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.[5]
Western Blot for Phosphorylated Downstream Targets
This method assesses the activation state of key signaling proteins downstream of IRAK4.
Protocol:
-
Culture cells (e.g., RAW264.7 macrophages) and stimulate with an appropriate ligand (e.g., 10 ng/mL LPS) with or without pre-treatment with this compound for 30 minutes.[9]
-
Lyse the cells and quantify protein concentration.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated IRAK1 (p-IRAK1) and phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.[10]
-
Normalize the results to total protein levels or a housekeeping protein like β-actin.[9]
Cytokine Expression Analysis by ELISA
This assay quantifies the functional downstream output of IRAK4 signaling.
Protocol:
-
Seed cells in a 96-well plate and treat with vehicle or varying concentrations of this compound.
-
Stimulate the cells with an appropriate agonist (e.g., LPS).
-
Collect the cell culture supernatant.
-
Coat an ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNFα or IL-6).
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and standards to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add an enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration based on the standard curve.
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological pathway, the following diagrams are provided.
By employing this comparative approach, researchers can confidently ascertain that the observed effects of this compound are a direct result of its intended mechanism of action – the inhibition of IRAK4's kinase activity. This rigorous validation is a critical step in the development of specific and effective therapeutic agents targeting the IRAK4 signaling pathway.
References
- 1. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK-4: A novel member of the IRAK family with the properties of an IRAK-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Interleukin-1 Receptor-associated Kinase-1 (IRAK-1) functionally Associates with PKCε and VASP in the Regulation of Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Irak4-IN-14: A Guide for Laboratory Professionals
Essential Safety and Handling Information
Irak4-IN-14 is a potent laboratory chemical that requires careful handling to avoid accidental exposure and environmental contamination. The following table summarizes key safety information extrapolated from a related compound, IRAK4-IN-1, which should be considered as a baseline for handling this compound.
| Hazard Classification | Precautionary Statements |
| Acute toxicity, Oral (Category 4) | Harmful if swallowed. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Acute aquatic toxicity (Category 1) | Very toxic to aquatic life. Avoid release to the environment. Collect spillage.[1] |
| Chronic aquatic toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. Avoid release to the environment. Collect spillage.[1] |
Storage: Store the compound in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Keep the container tightly sealed. Recommended storage temperatures are -20°C for the powder and -80°C when in solvent[1].
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and its containers, in accordance with general laboratory chemical waste guidelines.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous chemical waste.
-
This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions[2].
2. Container Management:
-
Use a designated, leak-proof, and chemically compatible waste container for collecting all this compound waste[2]. The container must be clearly labeled as "Hazardous Waste" and should specify the contents (this compound).
-
Keep the waste container closed except when adding waste to prevent the release of vapors and to avoid spills[3][4].
3. Disposal of Unused this compound:
-
Unused or expired this compound powder or solutions should be transferred directly into the designated hazardous waste container.
-
Do not attempt to neutralize the chemical unless it is part of a validated and approved laboratory procedure.
-
Never dispose of this compound down the drain or in the regular trash[2][3].
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal. A common and recommended procedure is triple rinsing[3][5].
-
First Rinse: Rinse the container with a suitable solvent (e.g., the solvent used to dissolve the compound, or as recommended by your institution's safety office). The first rinseate is considered hazardous and must be collected in the designated hazardous waste container[5].
-
Second and Third Rinses: Subsequent rinses can often be disposed of down the drain with copious amounts of water, but this is subject to local regulations and institutional policies. Always confirm with your environmental health and safety (EHS) department[5].
-
After triple rinsing, deface or remove the original label from the container before disposing of it as regular laboratory glass or plastic waste[3].
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and follow your laboratory's established spill cleanup protocol.
-
All materials used for spill cleanup (absorbents, personal protective equipment, etc.) must be collected and disposed of as hazardous waste[3].
6. Waste Pickup and Disposal:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory[4].
-
Contact your institution's EHS or an approved hazardous waste disposal company to arrange for the collection and final disposal of the waste[4].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Irak4-IN-14
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Irak4-IN-14, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of your research.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from the manufacturer and the SDS for a related compound, IRAK4-IN-1, indicates that caution should be exercised.[1] IRAK4 inhibitors as a class may present hazards including acute oral toxicity and aquatic toxicity.[1] Therefore, the following personal protective equipment (PPE) is mandatory when handling this compound.
Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. |
| Body Protection | Laboratory Coat | To protect skin and clothing. |
| Respiratory | Use in a well-ventilated area | A certified chemical fume hood is recommended. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.[2]
| Property | Value |
| IC50 (IRAK4) | 0.003 µM |
| IC50 (pIRAK4, cellular) | 0.11 µM |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month |
Experimental Protocols and Handling
Reconstitution and Storage
Reconstitution Protocol (for a 10 mM stock solution in DMSO):
-
Ensure all necessary PPE is worn.
-
Work in a certified chemical fume hood.
-
Bring the vial of this compound powder and anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2]
General Handling Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for safely handling this compound.
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations for chemical waste.[1] It is recommended to consult your institution's Environmental Health and Safety (EHS) department for specific guidance. As the related compound IRAK4-IN-1 is very toxic to aquatic life, avoid release to the environment.[1]
Mechanism of Action: IRAK4 Signaling Pathway
This compound exerts its effect by inhibiting the kinase activity of IRAK4, a critical component of the innate immune signaling pathway. The diagram below illustrates the canonical IRAK4 signaling cascade.
Caption: Inhibition of IRAK4 by this compound blocks downstream inflammatory signaling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
